Lyso-PAF C-16-d4
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H52NO6P |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1/i12D2,13D2 |
InChI Key |
VLBPIWYTPAXCFJ-OAJQLNMKSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lyso-PAF C-16-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) C-16-d4 is a deuterated analog of Lyso-PAF C-16, a biologically significant lysophospholipid. Its primary and critical application in the scientific research and drug development landscape is as an internal standard for the precise quantification of its non-deuterated counterpart, Lyso-PAF C-16, and platelet-activating factor (PAF) C-16 in various biological matrices.[1][2][3] The use of stable isotope-labeled internal standards, such as Lyso-PAF C-16-d4, is the gold standard in mass spectrometry-based quantification, as it corrects for sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and reproducibility of results.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological significance, and detailed methodologies for its application in quantitative analysis. It is intended to serve as a valuable resource for researchers in lipidomics, signal transduction, and drug discovery.
Chemical Properties and Data
This compound is structurally identical to endogenous Lyso-PAF C-16, with the exception of four deuterium atoms incorporated into the hexadecyl chain.[1][2] This mass difference allows for its differentiation from the endogenous analyte by a mass spectrometer, without significantly altering its chemical and physical properties.
| Property | Value | Reference |
| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine | |
| Synonyms | Lyso-Platelet-activating Factor C-16-d4 | |
| CAS Number | 201216-37-7 | |
| Molecular Formula | C24H48D4NO6P | |
| Molecular Weight | 485.7 g/mol | |
| Purity | ≥99% deuterated forms (d1-d4) | |
| Formulation | A solution in ethanol | |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml |
Biological Role of Lyso-PAF
Lyso-PAF is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Lyso-PAF is generated through two primary pathways: the de novo pathway and the remodeling pathway. In the remodeling pathway, PAF is hydrolyzed by the enzyme PAF acetylhydrolase (PAF-AH) to form the biologically less active Lyso-PAF. Conversely, Lyso-PAF can be acetylated by the enzyme lyso-PAF acetyltransferase (lyso-PAF AT) to produce PAF.
While historically considered an inactive metabolite, recent research has unveiled a novel intracellular signaling role for Lyso-PAF. It has been demonstrated that intracellular Lyso-PAF can contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and survival. Specifically, Lyso-PAF has been shown to promote the activation of p21-activated kinase 2 (PAK2) by binding to its catalytic domain. Activated PAK2 then contributes to the phosphorylation and subsequent activation of RAF1, a key upstream kinase of the MEK-ERK pathway. This newfound function of Lyso-PAF highlights its importance in cellular signaling and its potential as a therapeutic target.
Signaling Pathway of Intracellular Lyso-PAF in RAS-RAF1 Activation
Experimental Protocols
The accurate quantification of Lyso-PAF C-16 in biological samples is crucial for understanding its physiological and pathological roles. The use of this compound as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is suitable for the extraction of lipids, including Lyso-PAF, from plasma samples.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a glass tube, add a known amount of this compound (e.g., 10 ng) in ethanol. Evaporate the solvent under a gentle stream of nitrogen.
-
Sample Addition: Add 100 µL of plasma to the tube containing the dried internal standard.
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol or acetonitrile:isopropanol (1:1, v/v).
-
LC-MS/MS Quantification of Lyso-PAF C-16
This section outlines a general procedure for the analysis of Lyso-PAF C-16 using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B for column re-equilibration.
-
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lyso-PAF C-16 | 482.4 | 184.1 | 35 |
| This compound | 486.4 | 184.1 | 35 |
-
Note: The precursor ion for Lyso-PAF C-16 corresponds to its [M+H]+ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment. Collision energies should be optimized for the specific instrument.
Experimental Workflow for Quantification
Data Presentation and Interpretation
The quantification of Lyso-PAF C-16 is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard (this compound). A calibration curve should be constructed using known concentrations of a Lyso-PAF C-16 standard, also spiked with the same amount of the internal standard.
Example Calibration Curve Data:
| Lyso-PAF C-16 Conc. (ng/mL) | Peak Area (Lyso-PAF C-16) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,000 | 1,000,000 | 0.005 |
| 0.5 | 25,000 | 1,000,000 | 0.025 |
| 1 | 50,000 | 1,000,000 | 0.050 |
| 5 | 250,000 | 1,000,000 | 0.250 |
| 10 | 500,000 | 1,000,000 | 0.500 |
| 50 | 2,500,000 | 1,000,000 | 2.500 |
| 100 | 5,000,000 | 1,000,000 | 5.000 |
The concentration of Lyso-PAF C-16 in an unknown sample is then determined by interpolating its peak area ratio from the linear regression of the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Lyso-PAF C-16 in complex biological matrices. Its use as an internal standard in LC-MS/MS-based lipidomics workflows enables researchers to obtain reliable data for investigating the multifaceted roles of Lyso-PAF in health and disease. The emerging understanding of Lyso-PAF's involvement in intracellular signaling pathways further underscores the importance of robust analytical methods for its study. This guide provides a foundational understanding and practical methodologies to aid researchers in the effective application of this compound in their scientific endeavors.
References
An In-Depth Technical Guide to Lyso-PAF C-16-d4: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a deuterated analog of the biologically important lipid mediator, Lyso-PAF C-16. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its critical role as an internal standard in the quantification of Platelet-Activating Factor (PAF).
Chemical Structure and Properties
This compound is a synthetic, deuterated version of Lyso-PAF C-16, a naturally occurring lysophospholipid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, PAF C-16.
Chemical Name: 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine
Synonyms: Lyso-Platelet-activating Factor C-16-d4
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 201216-37-7 |
| Molecular Formula | C₂₄H₄₈D₄NO₆P |
| Formula Weight | 485.7 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A solution in ethanol |
| Storage Temperature | -20°C |
Biological Significance and Role in Signaling
Lyso-PAF C-16 is the immediate precursor in the "remodeling pathway" of PAF biosynthesis, a critical pathway for the production of PAF in response to inflammatory stimuli.[1] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.
The remodeling pathway is a two-step process. First, an acyl group at the sn-2 position of a membrane-bound alkyl-acyl-glycerophosphocholine is hydrolyzed by phospholipase A₂ (PLA₂) to yield Lyso-PAF. In the second step, Lyso-PAF is acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. This compound, while primarily used as an analytical standard, can be metabolized by these enzymes and thus can be used in studies of the PAF remodeling pathway.
Below is a diagram illustrating the PAF remodeling pathway.
Caption: The PAF Remodeling Pathway.
Experimental Protocols: Quantification of PAF C-16 using this compound
This compound is primarily utilized as an internal standard for the accurate quantification of PAF C-16 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for this application.
Materials and Reagents
-
This compound solution in ethanol (e.g., 100 µg/mL)
-
PAF C-16 standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Chloroform
-
Internal standard working solution: Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.
-
Calibration standards: Prepare a series of PAF C-16 standards in methanol at concentrations ranging from 0.1 to 100 ng/mL.
Sample Preparation: Lipid Extraction
The following is a modified Bligh-Dyer method for lipid extraction from plasma samples:
-
To 100 µL of plasma, add 10 µL of the 10 ng/mL this compound internal standard working solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.
-
Add 125 µL of chloroform. Vortex for 1 minute.
-
Add 125 µL of water. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
PAF C-16: Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1
-
This compound (Internal Standard): Precursor ion (m/z) 488.4 → Product ion (m/z) 184.1
-
-
Data Analysis
Quantify the amount of PAF C-16 in the sample by calculating the peak area ratio of the analyte (PAF C-16) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of PAF C-16 in the biological sample is then determined from this calibration curve.
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for PAF C-16 quantification.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of PAF C-16 in complex biological matrices. Its well-defined chemical structure and high isotopic purity make it an excellent internal standard for LC-MS/MS applications. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers investigating the role of PAF in health and disease. This guide provides a foundational resource for the effective application of this compound in scientific research.
References
A Deep Dive into Lyso-PAF C-16 and its Deuterated Counterpart, Lyso-PAF C-16-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16) and its deuterated analog, Lyso-PAF C-16-d4. This document details their core physicochemical properties, their roles in biochemical pathways, and their applications in research, with a focus on quantitative analysis and enzymatic assays.
Core Concepts and Comparative Data
Lyso-PAF C-16 is a biologically significant lysophospholipid that serves as the immediate precursor to the potent inflammatory mediator, Platelet-Activating Factor (PAF). It is generated through the action of phospholipase A2 on membrane phospholipids. The deuterated form, this compound, incorporates four deuterium atoms on the hexadecyl chain. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative studies, where it is predominantly used as an internal standard.
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to its non-deuterated counterpart. This mass difference is fundamental to its application as an internal standard in mass spectrometry.
| Property | Lyso-PAF C-16 | This compound |
| Molecular Formula | C₂₄H₅₂NO₆P | C₂₄H₄₈D₄NO₆P |
| Molecular Weight | 481.65 g/mol | 485.7 g/mol |
| Exact Mass | 481.3532 | 485.3783 |
| Purity | >99% | ≥99% deuterated forms (d₁-d₄) |
| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2), and Water | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) |
Application in Quantitative Analysis
This compound is the preferred internal standard for the accurate quantification of endogenous Lyso-PAF C-16 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties closely mimic the analyte, ensuring similar extraction efficiency and ionization response, thereby correcting for sample loss and matrix effects during analysis.
Experimental Protocols
Quantification of Lyso-PAF C-16 by LC-MS/MS using this compound Internal Standard
This protocol outlines a typical workflow for the quantification of Lyso-PAF C-16 in a biological matrix.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound (internal standard)
-
Methanol
-
Chloroform
-
Water
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of the biological sample, add a known amount of this compound solution.
-
Lipid Extraction: Perform a Bligh-Dyer extraction by adding 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Lyso-PAF C-16 and this compound.
-
-
Data Analysis: Quantify the amount of Lyso-PAF C-16 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
LPCAT1 Enzyme Activity Assay
This protocol measures the activity of Lysophosphatidylcholine Acyltransferase 1 (LPCAT1), an enzyme that utilizes Lyso-PAF as a substrate. Both Lyso-PAF C-16 and this compound can be used as substrates in this assay.[1]
Materials:
-
Source of LPCAT1 enzyme (e.g., cell lysate from LPCAT1-expressing cells)
-
Lyso-PAF C-16 or this compound
-
[¹⁴C]oleoyl-CoA (radiolabeled acyl donor)
-
Reaction buffer (50 mM Tris·HCl, pH 7.5, 0.1% Triton X-100, 20 mM EDTA)
-
Chloroform/Methanol/NH₄OH (40:10:1) for TLC
-
TLC plates
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 100 µg of cell homogenate, 200 µM of Lyso-PAF C-16 or this compound, and 20 µM of [¹⁴C]oleoyl-CoA in the reaction buffer to a final volume of 100 µL.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 10 minutes.[1]
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using a chloroform/methanol/NH₄OH (40:10:1) solvent system to separate the radiolabeled product (alkyl-PC) from the unreacted substrates.[1]
-
Detection and Quantification: Expose the TLC plate to a phosphorimager screen to detect the radiolabeled alkyl-PC. Quantify the radioactivity of the product spot to determine the enzyme activity.
Signaling Pathways and Biological Roles
Lyso-PAF C-16 is primarily known as the precursor in the biosynthesis of PAF via the "remodeling pathway." However, emerging evidence suggests that Lyso-PAF C-16 may also possess biological activities independent of its conversion to PAF.
PAF Biosynthesis - The Remodeling Pathway
The remodeling pathway is the primary route for PAF synthesis in response to inflammatory stimuli. It involves two key enzymatic steps.
Caption: The remodeling pathway of PAF biosynthesis from membrane phospholipids.
Lyso-PAF Signaling Independent of PAF
Recent studies have indicated that Lyso-PAF may have signaling roles that are not dependent on its conversion to PAF. One such proposed pathway involves the activation of RAF1, a key component of the MAPK/ERK signaling cascade.
Caption: A proposed intracellular signaling pathway initiated by Lyso-PAF.[2]
Experimental Workflow Diagrams
LC-MS/MS Quantification Workflow
The following diagram illustrates the key steps in the quantitative analysis of Lyso-PAF C-16.
References
A Technical Guide to the Synthesis and Origin of Lyso-PAF C-16-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a critical tool in lipid research. The document details its metabolic origin, proposes a plausible synthetic pathway, and outlines its role in biological signaling. Furthermore, it includes detailed experimental protocols for its quantification and summarizes relevant quantitative data from scientific literature, presented in accessible tables and workflows.
Introduction: Understanding Lyso-PAF and its Deuterated Analog
Lyso-Platelet-Activating Factor (Lyso-PAF) is a lysophospholipid that serves as both a precursor and an inactive metabolite of the potent inflammatory mediator, Platelet-Activating Factor (PAF). While historically considered biologically inert, recent evidence suggests Lyso-PAF possesses its own intracellular signaling functions. The C-16 isoform (Lyso-PAF C-16) is a common endogenous species.
This compound is a synthetically produced, stable isotope-labeled version of Lyso-PAF C-16. It contains four deuterium atoms on the hexadecyl (C-16) alkyl chain.[1][2] This mass shift makes it an ideal internal standard for precise and accurate quantification of endogenous Lyso-PAF C-16 in complex biological samples using mass spectrometry (MS)-based techniques.[1] Its formal name is 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine.[2]
Origin of Lyso-PAF C-16
Metabolic Origin
The primary origin of Lyso-PAF C-16 in biological systems is through the "remodeling pathway," which is the main route for PAF synthesis in response to inflammatory stimuli.[3] This pathway involves two key enzymatic steps:
-
Formation of Lyso-PAF: Phospholipase A₂ (PLA₂) acts on membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a type of phosphatidylcholine), cleaving the acyl group at the sn-2 position to yield Lyso-PAF.
-
Conversion to PAF: The newly formed Lyso-PAF is then rapidly acetylated by the enzyme Lyso-PAF acetyltransferase (LPCAT) to produce the biologically active PAF.
Alternatively, Lyso-PAF can be formed through the degradation of PAF. The enzyme PAF acetylhydrolase (PAF-AH) catalyzes the removal of the acetyl group from PAF, converting it back to the inactive Lyso-PAF. A CoA-independent transacylase can also generate Lyso-PAF from 1-O-hexadecyl-2-acyl-glycerophosphocholine.
Figure 1: The PAF Remodeling Pathway.
Synthetic Origin of this compound
This compound is not of biological origin; it is a synthetic compound created in a laboratory for research purposes. While specific manufacturing protocols are proprietary, a plausible synthetic route can be conceptualized based on established principles of organic and lipid chemistry. The key challenge is the precise introduction of four deuterium atoms at the 7 and 8 positions of the 16-carbon alkyl chain.
A likely strategy involves:
-
Synthesis of a Deuterated Precursor: Creation of a deuterated 1-bromohexadecane, for example, by reducing a ketone precursor with a deuterated reducing agent, followed by bromination.
-
Ether Linkage Formation: Coupling the deuterated alkyl bromide with a protected chiral glycerol backbone, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, to form the sn-1 ether linkage.
-
Deprotection and Phosphocholine Addition: Removal of the protecting groups from the glycerol backbone and subsequent reaction with a phosphocholine headgroup donor to complete the molecule.
-
Purification: Final purification of the product using chromatographic techniques to ensure high purity (typically ≥99% deuterated forms).
Figure 2: Plausible Synthetic Workflow for this compound.
Physicochemical and Analytical Data
All quantitative data for the this compound standard are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 201216-37-7 | |
| Molecular Formula | C₂₄H₄₈D₄NO₆P | |
| Molecular Weight | 485.7 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Formulation | A solution in ethanol | |
| Synonyms | Lyso-Platelet-activating Factor C-16-d4, 1-O-hexadecyl-(7,7,8,8-d₄)-sn-glyceryl-3-phosphorylcholine |
Biological Role and Signaling Pathways
While PAF signals extracellularly through a specific G-protein coupled receptor (PAFR), Lyso-PAF has recently been shown to have novel intracellular signaling functions, challenging its classification as merely an inactive metabolite.
Canonical PAF Signaling
Activation of the PAFR by PAF initiates a signaling cascade through Gq proteins, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which mediate a variety of cellular responses including inflammation, platelet aggregation, and smooth muscle contraction.
Intracellular Lyso-PAF Signaling
Emerging research has identified an intracellular role for Lyso-PAF. It can bind to the catalytic domain of p21-activated kinase 2 (PAK2), promoting its activation. Activated PAK2, in turn, contributes to the phosphorylation and activation of RAF1, a key component of the RAS-RAF-MEK-ERK signaling pathway that is crucial for cell proliferation. This suggests that the enzyme PLA2G7, which produces Lyso-PAF, acts as an important intracellular signaling node in certain cellular contexts, such as in NRAS-mutant melanoma cells.
Figure 3: Intracellular Signaling Pathway of Lyso-PAF.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of Lyso-PAF C-16. Below are generalized protocols for its application.
Protocol: Quantification of Lyso-PAF by LC-MS/MS
This protocol describes the extraction and analysis of Lyso-PAF from plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Methanol Extraction Method) a. To a 1.5 mL microcentrifuge tube, add 1 mL of methanol. b. Spike the methanol with a known amount of this compound internal standard (e.g., 100 pmol). c. Add 2-10 µL of plasma or serum to the methanol-internal standard mixture. d. Vortex the mixture vigorously for 1 minute. e. Incubate on ice for 10 minutes to allow for protein precipitation. f. Centrifuge at 10,000 x g for 5 minutes at room temperature. g. Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
2. LC-MS/MS Analysis a. Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with an additive like ammonium hydroxide to improve ionization. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous Lyso-PAF C-16 and the this compound internal standard.
- Lyso-PAF C-16 Transition: (e.g., m/z 482.4 → 184.1)
- This compound Transition: (e.g., m/z 486.4 → 184.1) c. Quantification: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. Determine the absolute concentration by comparing this ratio to a standard curve generated with known amounts of non-deuterated Lyso-PAF C-16.
// Nodes
sample [label="Biological Sample\n(e.g., Plasma)"];
spike [label="Spike with\nthis compound (IS)"];
extract [label="Methanol Extraction\n& Protein Precipitation"];
centrifuge [label="Centrifugation"];
supernatant [label="Collect Supernatant"];
lc [label="LC Separation\n(Reverse Phase)"];
ms [label="MS/MS Detection\n(MRM Mode)"];
quant [label="Quantification\n(Peak Area Ratio)"];
// Edges
sample -> spike;
spike -> extract;
extract -> centrifuge;
centrifuge -> supernatant;
supernatant -> lc;
lc -> ms;
ms -> quant;
}
Figure 4: Experimental Workflow for LC-MS/MS Quantification.
Quantitative Data from Literature
The following tables summarize reported concentrations of Lyso-PAF in various biological contexts, demonstrating its relevance in pathophysiology.
Table 1: Lyso-PAF Levels in Stimulated Rabbit Leukocytes
| Condition | Lyso-PAF Level (pmol / 10⁶ cells) |
| Unstimulated Cells | 3.76 |
| Stimulated (10 min with 2 µM A23187) | 6.39 (1.7-fold increase) |
Table 2: Lyso-PAF Isoform Concentrations in Human Nasal Tissue
| Tissue Type | Lyso-PAF C16 Concentration | Lyso-PAF C18 Concentration |
| Nasal Polyps (Asthmatic Patients) | Significantly higher vs. controls | Significantly higher vs. controls |
| Healthy Nasal Mucosa (Controls) | Baseline | Baseline |
| Note: Specific concentrations were not provided in the abstract, but a significant increase was reported. |
Conclusion
This compound is an indispensable synthetic tool for lipidomics and clinical research. Its origin as a stable isotope-labeled internal standard allows for the precise measurement of its endogenous counterpart, Lyso-PAF C-16. Understanding the metabolic pathways that generate Lyso-PAF, coupled with emerging evidence of its distinct signaling roles, highlights the importance of accurate quantification. The methodologies and data presented in this guide provide a solid foundation for researchers investigating the complex roles of Lyso-PAF in health and disease.
References
Lyso-PAF C16-d4 as a Lipid Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lyso-platelet-activating factor C16-d4 (Lyso-PAF C16-d4) as an internal standard for the quantification of Lyso-PAF C16. This document details its chemical and physical properties, provides exemplary experimental protocols for its use in lipidomics, and illustrates its role in relevant biological signaling pathways.
Introduction to Lyso-PAF C16-d4
Lyso-PAF C16-d4 is a deuterated form of Lyso-platelet-activating factor C16, a biologically important lysophospholipid. It contains four deuterium atoms on the hexadecyl chain, which imparts a mass shift that allows it to be distinguished from the endogenous, non-deuterated form by mass spectrometry. This key characteristic makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby enabling accurate and precise quantification of Lyso-PAF C16 in complex biological matrices.[1][2][3][4]
Stable isotope-labeled compounds, such as deuterated lipids, are considered the gold standard for internal standards in quantitative mass spectrometry-based lipidomics.[5] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. The use of Lyso-PAF C16-d4 minimizes the variability inherent in analytical procedures, leading to more reliable and reproducible results.
Data Presentation: Properties and Analytical Parameters
The following tables summarize the key properties of Lyso-PAF C16-d4 and typical analytical parameters for its use in quantitative lipid analysis.
Table 1: Chemical and Physical Properties of Lyso-PAF C16-d4
| Property | Value | Reference |
| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine | |
| CAS Number | 201216-37-7 | |
| Molecular Formula | C₂₄H₄₈D₄NO₆P | |
| Formula Weight | 485.7 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Formulation | A solution in ethanol | |
| Storage | -20°C | |
| Stability | ≥ 2 years | |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml |
Table 2: Exemplary LC-MS/MS Parameters for Lyso-PAF C16 and Lyso-PAF C16-d4
| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |
| Lyso-PAF C16 | 482.4 | 184.1 | 35 |
| Lyso-PAF C16-d4 | 486.4 | 184.1 | 35 |
Note: These parameters are illustrative and should be optimized for the specific instrument and analytical conditions being used. The fragment ion at m/z 184 corresponds to the phosphocholine head group.
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of Lyso-PAF C16 from biological samples using Lyso-PAF C16-d4 as an internal standard.
Lipid Extraction from Plasma (Bligh & Dyer Method)
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of Lyso-PAF C16-d4 (e.g., 10 ng) in ethanol.
-
Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions specified in Table 2.
-
Dwell Time: 100 ms per transition.
-
-
Data Analysis:
-
Integrate the peak areas for both Lyso-PAF C16 and Lyso-PAF C16-d4.
-
Calculate the ratio of the peak area of Lyso-PAF C16 to the peak area of Lyso-PAF C16-d4.
-
Quantify the amount of Lyso-PAF C16 in the sample by comparing the area ratio to a standard curve prepared with known amounts of Lyso-PAF C16 and a fixed amount of Lyso-PAF C16-d4.
-
Signaling Pathways and Biological Context
Lyso-PAF is a key intermediate in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory and allergic responses. The primary route for the production of PAF in response to inflammatory stimuli is the remodeling pathway.
The PAF Remodeling Pathway
Caption: The PAF Remodeling Pathway.
In this pathway, membrane phospholipids, specifically 1-O-alkyl-2-acyl-glycerophosphocholine, are hydrolyzed by phospholipase A₂ (PLA₂) to produce Lyso-PAF. Lyso-PAF is then acetylated by lysophosphatidylcholine acyltransferase (LPCAT) enzymes to form the biologically active PAF. Conversely, PAF can be inactivated by PAF acetylhydrolase (PAF-AH) through deacetylation, which converts it back to Lyso-PAF.
Experimental Workflow for Lipidomic Analysis
Caption: Lipidomic Analysis Workflow.
This diagram illustrates the general workflow for the quantitative analysis of Lyso-PAF C16 in a biological sample. The process begins with the addition of the deuterated internal standard to the sample, followed by lipid extraction, analysis by LC-MS/MS, and subsequent data processing to determine the concentration of the endogenous analyte.
Conclusion
Lyso-PAF C16-d4 is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard provides the necessary accuracy and precision for the quantitative analysis of Lyso-PAF C16, a key player in various physiological and pathological processes. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of Lyso-PAF C16-d4 in experimental workflows, ultimately contributing to a deeper understanding of lipid signaling in health and disease.
References
The Core Metabolism of Lyso-PAF C-16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways governing Lyso-PAF C-16 (1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine), a key intermediate in the synthesis and degradation of the potent inflammatory mediator, Platelet-Activating Factor (PAF) C-16. Understanding the intricate enzymatic control of Lyso-PAF C-16 is critical for developing novel therapeutic strategies targeting a range of inflammatory diseases, including asthma, sepsis, and autoimmune disorders.
Metabolic Pathways of Lyso-PAF C-16
The cellular concentration of Lyso-PAF C-16 is tightly regulated by a dynamic interplay between its synthesis and degradation, primarily through the "remodeling" and "de novo" pathways of PAF metabolism.
1.1. Synthesis of Lyso-PAF C-16 (The Remodeling Pathway)
Under inflammatory conditions, the remodeling pathway is the primary route for PAF synthesis, with Lyso-PAF C-16 as an essential intermediate.[1] This pathway is initiated by the hydrolysis of membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a type of phosphatidylcholine), by the action of phospholipase A2 (PLA2). This enzymatic step releases an acyl group (often arachidonic acid) from the sn-2 position, yielding Lyso-PAF C-16.
1.2. Conversion of Lyso-PAF C-16 to PAF C-16
Lyso-PAF C-16 is subsequently acetylated at the sn-2 position by the enzyme Lyso-PAF acetyltransferase (LPCAT), utilizing acetyl-CoA as the acetyl group donor, to form the biologically active PAF C-16.[2] Two key isoforms of this enzyme have been identified:
-
LPCAT1: This isoform is constitutively expressed and is crucial for physiological processes, such as the production of lung surfactant.[2]
-
LPCAT2: In contrast, LPCAT2 is an inducible enzyme, primarily found in inflammatory cells, and its expression and activity are upregulated in response to inflammatory stimuli.[2][3]
1.3. Degradation of PAF C-16 to Lyso-PAF C-16
The potent signaling of PAF C-16 is rapidly terminated by its hydrolysis back to the inactive Lyso-PAF C-16. This reaction is catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH). These enzymes remove the acetyl group from the sn-2 position of PAF C-16. There are intracellular and extracellular (plasma) forms of PAF-AH.
1.4. Acylation of Lyso-PAF C-16
In addition to its role as a precursor to PAF C-16, Lyso-PAF C-16 can be acylated with a long-chain fatty acid at the sn-2 position to reform 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, thereby being reincorporated into cellular membranes. This reaction is also catalyzed by lysophosphatidylcholine acyltransferases (LPCATs).
Quantitative Data on Lyso-PAF C-16 and Related Enzymes
The following tables summarize key quantitative data related to the metabolism of Lyso-PAF C-16.
Table 1: Cellular and Plasma Concentrations of Lyso-PAF
| Biological Sample | Species | Condition | Concentration | Citation |
| Human Neutrophils | Human | Resting | ~300 pg / 10^6 cells | |
| Human Neutrophils | Human | Stimulated (A23187) | 2-3 fold increase | |
| Human Plasma | Human | Healthy (12-40 years) | ~100-200 ng/mL | |
| Human Plasma | Human | Healthy (40-65 years, male) | 169 ± 47 ng/mL | |
| Human Plasma | Human | Healthy (40-65 years, female) | 120 ± 30 ng/mL | |
| Human Plasma | Human | Acute Severe Illness | 33 ± 15 ng/mL | |
| Monocyte-derived macrophages | Human | Stimulated with opsonized zymosan (OPZ) and 16:0 lyso-PAF | 0.9-1.7 pmol PAF/µg DNA |
Table 2: Kinetic Parameters of Enzymes Involved in Lyso-PAF C-16 Metabolism
| Enzyme | Substrate(s) | Km | Vmax / Activity | Source Organism/Cell | Citation |
| LPCAT2 | Acetyl-CoA | Increased by TSI-01 inhibitor | - | Human (transfected CHO-S-PAFR cells) | |
| LPCAT2 | Lyso-PAF | Unchanged by TSI-01 inhibitor | - | Human (transfected CHO-S-PAFR cells) | |
| PAF Acetylhydrolase (Plasma) | [3H-acetyl]PAF (80 µM) | - | 29.7 ± 1.0 nmol/min/ml | Human | |
| Acetyltransferase | Lyso-PAF | - | 83-240 pmol PAF formed/min/mg DNA | Human macrophages and foam cells |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Lyso-PAF C-16 metabolism.
3.1. Lipid Extraction from Cells and Plasma for Lyso-PAF C-16 Analysis
A simplified and efficient methanol-based extraction method is commonly employed.
-
For Plasma/Serum:
-
To 2 µL of plasma or serum, add 1 mL of methanol containing an appropriate internal standard (e.g., 100 pmol of 12:0 LPC).
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
The supernatant can be directly used for LC-MS/MS analysis.
-
-
For Cell Pellets:
-
Resuspend a cell pellet (e.g., from 1 x 106 cells) in 50 µL of water.
-
Add 450 µL of methanol containing internal standards (e.g., 10 pmol of 14:0 LPA, 100 pmol 12:0 LPC).
-
Vortex and centrifuge at 10,000 x g for 5 minutes at room temperature.
-
The supernatant is collected for analysis.
-
3.2. Quantification of Lyso-PAF C-16 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Lyso-PAF C-16.
-
Chromatography: Reverse-phase chromatography is typically used to separate Lyso-PAF from other lipid species.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion for Lyso-PAF C-16 is selected, and a specific product ion is monitored. A common transition for phosphocholine-containing lipids is the precursor ion to the m/z 184 product ion, which corresponds to the phosphocholine head group.
3.3. Lyso-PAF Acetyltransferase (LPCAT) Activity Assay
This assay measures the conversion of Lyso-PAF to PAF.
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 7.4
-
1 µM CaCl2
-
0.015% Tween-20
-
5 µM d4-lyso-PAF (substrate)
-
1 mM acetyl-CoA (substrate)
-
0.5 µg of microsomal protein fraction (enzyme source)
-
-
Procedure:
-
Combine the reaction components in a total volume of 100 µL.
-
Incubate at 37°C for 5-10 minutes.
-
Stop the reaction by adding 300 µL of methanol containing an internal standard (e.g., 17:0 LPC).
-
Analyze the formation of the product (d4-PAF) by LC-MS/MS.
-
3.4. PAF Acetylhydrolase (PAF-AH) Activity Assay
This assay measures the hydrolysis of PAF to Lyso-PAF. A radiometric assay is a sensitive method.
-
Substrate Preparation:
-
Mix 400 nmol of PAF with 4.5 µCi of 1-O-Hexadecyl [3H-acetyl]PAF.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend in buffer and sonicate.
-
-
Assay Procedure:
-
Prepare a 100-fold dilution of plasma/serum in HEPES buffer or PBS, pH 7.2.
-
Mix 10 µL of the diluted sample with 40 µL of 0.1 mM [3H-acetyl]PAF in a microcentrifuge tube at 4°C.
-
Incubate the mixture for 30 minutes at 37°C in a water bath.
-
Separate the product ([3H]acetate) from the substrate using a reversed-phase column.
-
Quantify the radioactivity of the product using a liquid scintillation counter.
-
Visualizations of Metabolic Pathways and Workflows
4.1. Metabolic Pathways of Lyso-PAF C-16
Caption: Metabolic pathways of Lyso-PAF C-16 synthesis and degradation.
4.2. Experimental Workflow for Lyso-PAF C-16 Quantification
Caption: Workflow for Lyso-PAF C-16 quantification.
4.3. Logical Relationship of Key Enzymes in PAF Metabolism
Caption: Key enzymes in PAF metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Lyso-PAF in Platelet-Activating Factor Signaling: Precursor and Putative Modulator
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The bioactivity of PAF is tightly regulated by its synthesis and degradation. Central to this regulation is 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF. Traditionally viewed as a mere inactive precursor and metabolite of PAF, emerging evidence suggests that Lyso-PAF may possess its own distinct biological functions, acting as a modulator of the very signaling pathways it helps to initiate. This technical guide provides an in-depth exploration of the role of Lyso-PAF in PAF signaling, detailing its metabolic pathways, its controversial and evolving role as a signaling molecule, and the experimental methodologies used to investigate its functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical nexus in lipid signaling.
Introduction
The platelet-activating factor (PAF) signaling cascade is a critical component of the innate immune and inflammatory responses[1]. PAF, a potent phospholipid activator, exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on various cell types, including platelets, neutrophils, monocytes, and endothelial cells[2][3]. The synthesis of PAF is not a constitutive process; rather, it is rapidly produced in response to specific stimuli[4]. This on-demand synthesis underscores the importance of its immediate precursor, Lyso-PAF.
Lyso-PAF (1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine) is generated from membrane phospholipids and serves as the direct substrate for the synthesis of PAF[5]. For many years, Lyso-PAF was considered biologically inert, its significance confined to its role in the "remodeling pathway" of PAF synthesis and as a product of PAF degradation. However, a growing body of literature now challenges this dogma, suggesting that Lyso-PAF may have intrinsic signaling capabilities, in some cases opposing the pro-inflammatory actions of PAF. Furthermore, recent discoveries have pointed towards an unexpected intracellular signaling function for Lyso-PAF, independent of the classical PAF receptor.
This guide will dissect the multifaceted role of Lyso-PAF, beginning with its central position in PAF metabolism, followed by an examination of its potential as a signaling molecule in its own right. We will present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to provide a thorough resource for the scientific community.
The Metabolic Crossroads: Lyso-PAF in PAF Synthesis and Degradation
The concentration of PAF is exquisitely controlled by the balanced activities of synthetic and catabolic enzymes. Lyso-PAF is at the heart of this metabolic regulation, participating in both the formation and inactivation of PAF through the remodeling pathway.
The Remodeling Pathway of PAF Synthesis
The primary route for PAF production in response to inflammatory stimuli is the remodeling pathway. This two-step process begins with the hydrolysis of membrane ether-linked phospholipids, such as alkyl-acyl-glycerophosphocholine, by phospholipase A2 (PLA2). This reaction releases an arachidonic acid molecule from the sn-2 position, yielding Lyso-PAF.
The subsequent and rate-limiting step is the acetylation of Lyso-PAF at the sn-2 hydroxyl group by the enzyme acetyl-CoA:lyso-PAF acetyltransferase (LPCAT). This conversion is critical for the biological activity of PAF, as the acetyl group is essential for its potent signaling capabilities.
Two key enzymes with lyso-PAF acetyltransferase activity have been identified:
-
LPCAT1: This isoform is constitutively expressed, notably in the lungs, where it is involved in the production of dipalmitoyl-phosphatidylcholine, a major component of lung surfactant. While it can synthesize PAF, its primary role appears to be in maintaining normal physiological functions.
-
LPCAT2: In contrast, LPCAT2 is the inducible isoform predominantly found in inflammatory cells. Its expression and activity are upregulated by inflammatory stimuli, positioning it as the key enzyme responsible for the rapid biosynthesis of PAF during an inflammatory response.
PAF Degradation: The Return to Lyso-PAF
The potent bioactivity of PAF necessitates a rapid and efficient mechanism for its inactivation. This is primarily achieved by a family of enzymes known as PAF acetylhydrolases (PAF-AHs). These enzymes catalyze the hydrolysis of the acetyl group from the sn-2 position of PAF, converting it back to the biologically inactive Lyso-PAF. This deacetylation step effectively terminates PAF signaling.
The continuous cycle of PAF synthesis from Lyso-PAF and its subsequent degradation back to Lyso-PAF highlights the pivotal role of this molecule in controlling the intensity and duration of PAF-mediated responses.
Quantitative Data on Lyso-PAF and Related Molecules
A quantitative understanding of the components of the PAF signaling pathway is crucial for contextualizing experimental findings and for the development of therapeutic interventions. The following tables summarize key quantitative data related to enzyme kinetics, receptor binding, and physiological concentrations.
| Enzyme | Substrate | Km | Vmax | Cell/Tissue Type | Reference |
| LPCAT2 (human) | Acetyl-CoA | Markedly increased by TSI-01 inhibitor | Slightly decreased by TSI-01 | CHO-S-PAFR cells overexpressing hLPCAT2 | |
| LPCAT2 (human) | Lyso-PAF | Unchanged by TSI-01 inhibitor | - | CHO-S-PAFR cells overexpressing hLPCAT2 |
Table 1: Enzyme Kinetics of LPCAT2. This table presents the kinetic parameters of LPCAT2, a key enzyme in the conversion of Lyso-PAF to PAF. The data illustrates the competitive inhibition of the enzyme by the inhibitor TSI-01 with respect to acetyl-CoA.
| Receptor | Ligand | Kd | Cell/Tissue Type | Reference |
| PAF Receptor | [3H]PAF | 0.55 nM | Human Neutrophils | |
| PAF Receptor | [3H]PAF | 2.3 nM | Human Eosinophils | |
| PAF Receptor | [3H]PAF | 4.74 nM | Rat Peritoneal Polymorphonuclear Leukocytes | |
| PAF Receptor | [3H]PAF | 0.61 nM | Rat Peritoneal Polymorphonuclear Leukocyte Membranes | |
| PAF Receptor | [3H]PAF | 0.077 nM | Canine T Lymphocytes |
Table 2: PAF Receptor Binding Affinities. This table summarizes the equilibrium dissociation constants (Kd) for the binding of PAF to its receptor in various cell types and species, indicating a high-affinity interaction.
| Analyte | Concentration | Sample Type | Condition | Reference |
| Lyso-PAF | ~300 pg/10^6 cells | Human Neutrophils | Unstimulated | |
| Lyso-PAF | 2-3 fold increase | Human Neutrophils | Stimulated with A23187 | |
| Lyso-PAF | 3.76 pmol/10^6 cells | Rabbit Leukocytes | Unstimulated | |
| Lyso-PAF | 1.7-fold increase | Rabbit Leukocytes | Stimulated with A23187 | |
| PAF | 2.27 pmol/10^6 cells | Rabbit Leukocytes | Unstimulated | |
| PAF | ~17-fold increase | Rabbit Leukocytes | Stimulated with A23187 | |
| Lyso-PAF | 2.5 µg/g wet tissue | Rat Brain (Hypothalamus) | - | |
| Lyso-PAF | 0.7 µg/g wet tissue | Rat Brain (Cortex) | - | |
| PAF | Undetectable | Rat Brain (Hypothalamus) | - | |
| PAF | 0-16 ng/g wet tissue | Rat Brain (Cortex) | - |
Table 3: Physiological and Pathological Concentrations of Lyso-PAF and PAF. This table provides an overview of the measured concentrations of Lyso-PAF and PAF in different biological samples under both basal and stimulated conditions, highlighting the dynamic changes in their levels.
Signaling Pathways
The signaling functions related to Lyso-PAF can be categorized into three distinct pathways: the classical PAF receptor-mediated pathway initiated by its conversion to PAF, a proposed direct signaling role for Lyso-PAF that opposes PAF's actions, and a novel intracellular signaling cascade.
The Canonical PAF Signaling Pathway
Upon its synthesis from Lyso-PAF, PAF binds to its G-protein coupled receptor (GPCR), initiating a cascade of intracellular events. The PAF receptor is coupled to various G-proteins, including Gq, Gi, and G12/13.
The Opposing Signaling Pathway of Lyso-PAF
Contradicting its long-held status as an inactive metabolite, some studies have demonstrated that Lyso-PAF can exert biological effects that are distinct from and often opposite to those of PAF. A key mechanism proposed for this activity is the elevation of intracellular cyclic adenosine monophosphate (cAMP). This effect is independent of the PAF receptor.
Intracellular Signaling of Lyso-PAF: The RAF1 Activation Pathway
Recent groundbreaking research has uncovered a novel intracellular signaling role for Lyso-PAF, completely independent of cell surface receptors. This pathway involves the intracellular enzyme Phospholipase A2, group VII (PLA2G7), which converts PAF to Lyso-PAF. The resulting intracellular Lyso-PAF then contributes to the activation of the RAF1 kinase, a key component of the MAPK/ERK signaling cascade.
Experimental Protocols
The investigation of Lyso-PAF's role in signaling requires a variety of specialized biochemical and cell-based assays. This section provides detailed methodologies for key experiments cited in the literature.
Quantification of Lyso-PAF and PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of Lyso-PAF and PAF in biological samples.
Protocol:
-
Sample Preparation:
-
For cell samples (e.g., monocytes, neutrophils), wash cells with ice-cold Hanks' Balanced Salt Solution (HBSS) and resuspend to a concentration of 1x10^6 cells/mL.
-
For plasma samples, use directly.
-
Add an internal standard, such as deuterated PAF ([d4] 16:0 PAF), to the sample.
-
-
Lipid Extraction:
-
Perform a modified Bligh-Dyer extraction by adding methanol and chloroform to the sample.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
-
Sample Concentration and Reconstitution:
-
Dry the chloroform extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of the initial mobile phase (e.g., ammonium acetate in mobile phase A) for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Employ a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.
-
Utilize an electrospray ionization (ESI) source, often in negative ion mode to differentiate PAF from isobaric lysophosphatidylcholine (lyso-PC).
-
Perform selected reaction monitoring (SRM) to detect specific parent-to-fragment ion transitions for each analyte and the internal standard. For example, monitor the transition for the phosphocholine headgroup fragment at m/z 184 for PAF, and use the fragment at m/z 104 to distinguish it from lyso-PC.
-
LPCAT Acetyltransferase Activity Assay
This assay measures the activity of LPCAT enzymes by quantifying the conversion of Lyso-PAF to PAF.
Protocol:
-
Enzyme Source Preparation:
-
Prepare microsomal fractions from cells or tissues of interest, or use purified recombinant LPCAT enzymes.
-
-
Reaction Mixture:
-
In a reaction buffer (e.g., Tris-HCl with appropriate cofactors), combine the enzyme source with Lyso-PAF and radiolabeled acetyl-CoA (e.g., [3H]acetyl-CoA).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a solvent mixture such as chloroform/methanol.
-
Perform a lipid extraction to separate the lipid products from the aqueous components.
-
-
Product Separation and Quantification:
-
Separate the radiolabeled PAF product from the unreacted substrates using thin-layer chromatography (TLC).
-
Scrape the silica corresponding to the PAF band and quantify the radioactivity using liquid scintillation counting.
-
PAF Acetylhydrolase (PAF-AH) Activity Assay
This assay determines the activity of PAF-AH by measuring the hydrolysis of PAF to Lyso-PAF.
Protocol:
-
Substrate Preparation:
-
Use a radiolabeled PAF substrate, such as 1-O-Hexadecyl [3H-acetyl]PAF, to allow for the detection of the released radiolabeled acetate.
-
Alternatively, a colorimetric substrate like 2-thio PAF can be used, where the release of free thiols is detected with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
-
Enzyme Source:
-
Use plasma, serum, cell lysates, or purified PAF-AH enzyme.
-
-
Reaction and Incubation:
-
Combine the enzyme source with the substrate in an appropriate buffer.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Radiometric Assay: Separate the released [3H]acetate from the unreacted [3H-acetyl]PAF using a separation method like reversed-phase chromatography, and quantify the radioactivity of the acetate fraction.
-
Colorimetric Assay: Add DTNB to the reaction mixture and measure the absorbance at 405-414 nm to quantify the amount of free thiols produced.
-
Intracellular cAMP Measurement Assay
This assay is used to investigate the effect of Lyso-PAF on intracellular cAMP levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., neutrophils, platelets) in appropriate media.
-
Treat the cells with various concentrations of Lyso-PAF or a vehicle control for a defined period. The inclusion of a phosphodiesterase inhibitor (e.g., IBMX) is recommended to prevent cAMP degradation.
-
-
Cell Lysis:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit or a mild acid like 0.1 M HCl to release intracellular cAMP and inactivate phosphodiesterases.
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay). These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific antibody or a cAMP-dependent protein kinase.
-
Neutrophil NADPH Oxidase Activity Assay
This assay measures the production of superoxide by neutrophils, a key function that can be modulated by PAF and Lyso-PAF.
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
-
Cell Treatment:
-
Pre-incubate the isolated neutrophils with Lyso-PAF, PAF, or a vehicle control for a short period (e.g., 5 minutes).
-
-
Stimulation and Detection:
-
Stimulate the neutrophils with an agonist such as f-Met-Leu-Phe (fMLF) or phorbol myristate acetate (PMA).
-
Measure superoxide production using a chemiluminescence-based method with a probe like luminol or isoluminol, or by the reduction of cytochrome c or nitroblue tetrazolium (NBT).
-
The change in chemiluminescence or absorbance is monitored over time using a plate reader or luminometer.
-
Platelet Aggregation Assay
This assay assesses the ability of Lyso-PAF to modulate platelet aggregation induced by other agonists.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect fresh whole blood in an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, which measures the increase in light transmission as platelets aggregate.
-
Pre-treat the PRP with different concentrations of Lyso-PAF or a vehicle control for a few minutes.
-
Induce platelet aggregation by adding an agonist such as thrombin or ADP.
-
Record the change in light transmission over time to generate aggregation curves.
-
RAF1 Kinase Activity Assay
This assay is used to determine the effect of intracellular Lyso-PAF on the activity of RAF1 kinase.
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat cells as required (e.g., with or without knockdown of PLA2G7).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation of RAF1:
-
Incubate the cell lysates with an antibody specific for RAF1 to immunoprecipitate the kinase.
-
-
In Vitro Kinase Assay:
-
Wash the immunoprecipitated RAF1 to remove non-specific proteins.
-
Resuspend the RAF1-antibody-bead complex in a kinase assay buffer containing ATP and a substrate for RAF1, such as recombinant, purified MEK1.
-
-
Detection of Substrate Phosphorylation:
-
After incubation, stop the kinase reaction.
-
Analyze the phosphorylation of the substrate (e.g., MEK1) by Western blotting using a phospho-specific antibody. The intensity of the phosphorylated substrate band is indicative of RAF1 kinase activity.
-
Conclusion and Future Directions
The role of Lyso-PAF in platelet-activating factor signaling is far more complex than initially appreciated. While its function as the immediate precursor to PAF is well-established and fundamentally important, the evidence for its own signaling capabilities is compelling and continues to grow. The opposing effects of Lyso-PAF on neutrophil and platelet activation via a cAMP-dependent pathway suggest a sophisticated feedback mechanism to temper the potent pro-inflammatory actions of PAF. Moreover, the discovery of an intracellular signaling pathway where Lyso-PAF activates RAF1 opens up entirely new avenues of research into the regulation of cell proliferation and cancer biology.
For researchers and drug development professionals, this dual functionality of Lyso-PAF presents both challenges and opportunities. Targeting the enzymes that interconvert PAF and Lyso-PAF, such as LPCAT2 and PAF-AH, remains a promising strategy for modulating inflammatory responses. However, the potential for Lyso-PAF to exert its own biological effects must be carefully considered in the development and evaluation of such therapies.
Future research should focus on several key areas:
-
Identification of the Lyso-PAF Receptor: The putative receptor responsible for the cAMP-mediated effects of Lyso-PAF remains to be identified. Its discovery would be a major breakthrough in understanding the full scope of Lyso-PAF's signaling capabilities.
-
Elucidation of the Intracellular Lyso-PAF Pathway: Further investigation is needed to fully characterize the mechanism by which intracellular Lyso-PAF activates PAK2 and RAF1 and to explore the broader implications of this pathway in different cell types and disease states.
-
In Vivo Validation: Many of the novel functions of Lyso-PAF have been demonstrated in vitro. In vivo studies are crucial to confirm the physiological and pathological relevance of these findings.
-
Therapeutic Targeting: A deeper understanding of the distinct roles of Lyso-PAF and PAF may lead to the development of more selective and effective therapies for a range of inflammatory and proliferative disorders.
References
- 1. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
An In-depth Technical Guide to the Discovery and History of Lyso-PAF Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to Lyso-Platelet-Activating Factor (Lyso-PAF). Initially identified as the inactive precursor and metabolite of the potent inflammatory mediator Platelet-Activating Factor (PAF), Lyso-PAF has emerged as a molecule with its own distinct biological activities and signaling pathways. This document details the biochemical pathways governing its synthesis and degradation, summarizes key experimental protocols for its study, and presents its known physiological and pathological roles. Quantitative data on Lyso-PAF levels in various biological contexts are tabulated for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this multifaceted lysophospholipid.
Discovery and History
The story of Lyso-PAF is intrinsically linked to the discovery of Platelet-Activating Factor (PAF). In the early 1970s, researchers identified a potent bioactive lipid released from basophils that could induce platelet aggregation and anaphylaxis[1]. This molecule was subsequently named Platelet-Activating Factor. The elucidation of PAF's structure as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine was a landmark achievement that opened the door to understanding its metabolism.
Lyso-PAF, or 1-O-alkyl-2-hydroxy-sn-glycero-3-phosphocholine, was identified as the immediate precursor in the "remodeling" pathway of PAF synthesis and the primary, biologically inactive metabolite upon PAF degradation[2][3]. The enzymes responsible for this metabolic cycle, namely Phospholipase A2 (PLA2), Lyso-PAF Acetyltransferase (Lyso-PAF AT), and PAF Acetylhydrolase (PAF-AH), became central to the study of PAF-mediated inflammation. For a significant period, Lyso-PAF was largely considered an inert byproduct. However, subsequent research has challenged this view, revealing that Lyso-PAF can exert biological effects independent of its conversion to PAF, suggesting a more complex regulatory role in cellular signaling[1][2].
Biochemical Pathways
The cellular concentration of Lyso-PAF is tightly regulated by a series of enzymatic reactions that constitute the remodeling pathway of PAF metabolism.
Synthesis of Lyso-PAF
Lyso-PAF is primarily generated through the action of Phospholipase A2 (PLA2) on membrane ether phospholipids, such as 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. PLA2 hydrolyzes the acyl group at the sn-2 position, releasing Lyso-PAF and a fatty acid, often arachidonic acid, which is a precursor for eicosanoids.
Conversion to and from PAF
Lyso-PAF sits at a crucial metabolic crossroads. It can be acetylated to form the highly active PAF by Lyso-PAF Acetyltransferase (Lyso-PAF AT) , using acetyl-CoA as the acetyl donor. Conversely, PAF is inactivated by PAF Acetylhydrolase (PAF-AH) , which removes the acetyl group from the sn-2 position, regenerating Lyso-PAF. This cyclical process allows for the rapid production and inactivation of PAF in response to cellular stimuli.
Biological Functions of Lyso-PAF
While initially deemed inactive, accumulating evidence suggests that Lyso-PAF possesses intrinsic biological activities.
Opposing Effects to PAF
In neutrophils, Lyso-PAF has been shown to have effects that oppose those of PAF. While PAF potentiates neutrophil NADPH oxidase activation, Lyso-PAF inhibits this function in a dose-dependent manner. This inhibitory effect is independent of the PAF receptor and is mediated through an increase in intracellular cAMP levels. Similarly, Lyso-PAF can inhibit thrombin-induced platelet aggregation, again by elevating intracellular cAMP.
Intracellular Signaling
Recent studies have unveiled a role for intracellular Lyso-PAF in signaling pathways. In melanoma cells expressing mutant NRAS, intracellular PLA2G7 generates Lyso-PAF, which then contributes to the activation of the RAF1-MEK-ERK pathway, promoting cell proliferation. This occurs through the binding of Lyso-PAF to p21-activated kinase 2 (PAK2), which in turn phosphorylates and activates RAF1.
Role in Disease
The involvement of Lyso-PAF in various pathological conditions is an expanding area of research.
Inflammation
Given its position in the PAF metabolic pathway, Lyso-PAF levels can be indicative of inflammatory processes. In chronic rhinosinusitis with nasal polyps (CRSwNP), particularly in patients with asthma, the concentrations of Lyso-PAF isoforms (C16, C18, and C18:1) are significantly higher in nasal polyp tissues compared to healthy nasal mucosa. This suggests a role for the PAF/PAFR system, including its precursor Lyso-PAF, in the pathophysiology of this inflammatory condition.
Cancer
As mentioned earlier, Lyso-PAF has been implicated in promoting the proliferation of melanoma cells with NRAS mutations through the RAF1-MEK-ERK pathway. This highlights a potential therapeutic target for this specific cancer subtype. The role of Lyso-PAF in other cancers is an active area of investigation.
Neurological and Lysosomal Storage Disorders
Recent studies have identified Lyso-PAFs as secondary storage compounds in several lysosomal storage diseases (LSDs), including Niemann-Pick disease type C1 (NPC1), GM1 gangliosidosis, and Tay-Sachs disease. Elevated Lyso-PAF levels correlate with the accumulation of primary storage substances, suggesting their potential as biomarkers for disease progression and therapeutic efficacy.
Quantitative Data
The concentration of Lyso-PAF varies significantly across different tissues and physiological states. The following tables summarize some of the reported quantitative data.
Table 1: Lyso-PAF Isoform Concentrations in Human Nasal Tissues (ng/g of tissue)
| Tissue Type | Lyso-PAF C16 | Lyso-PAF C18 | Lyso-PAF C18:1 |
| Healthy Nasal Mucosa | Lower Concentrations | Lower Concentrations | Lower Concentrations |
| Nasal Polyps (CRSwNP) | Higher Concentrations | Higher Concentrations | Higher Concentrations |
| Nasal Polyps (CRSwNP with Asthma) | Significantly Higher Concentrations | Significantly Higher Concentrations | Significantly Higher Concentrations |
Data adapted from a study on chronic rhinosinusitis with nasal polyps. Absolute values were not provided in the abstract.
Table 2: Lyso-PAF Levels in Human Plasma and Cells
| Sample Type | Condition | Lyso-PAF Concentration | Reference |
| Human Neutrophils | Unstimulated | ~300 pg/10^6 cells | |
| Human Neutrophils | Stimulated (A23187) | 2-3 fold increase | |
| Human Plasma | Normal Males (40-65 years) | 102 - 253 ng/mL | |
| Human Plasma | Normal Females (40-65 years) | 74 - 174 ng/mL | |
| Human Plasma | Severely Ill Patients | 33 ± 15 ng/mL | |
| Human Bone Marrow Plasma | Healthy Volunteers | 594 ± 67 ng/mL | |
| Human Blood Plasma | Healthy Volunteers | 1448 ± 99 ng/mL |
Experimental Protocols
The study of Lyso-PAF and its metabolizing enzymes involves a range of biochemical assays.
PAF Acetylhydrolase (PAF-AH) Activity Assay (Radiometric)
This assay measures the release of [³H]acetate from [³H-acetyl]PAF.
-
Substrate Preparation: Mix [³H-acetyl]PAF with unlabeled PAF to the desired specific activity and concentration. Evaporate the solvent under nitrogen and resuspend in buffer (e.g., 0.1 M HEPES or PBS, pH 7.2) by sonication.
-
Sample Preparation: Dilute plasma or serum samples in the assay buffer.
-
Reaction: Incubate the diluted sample with the [³H-acetyl]PAF substrate at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 10 M acetic acid).
-
Separation: Separate the product ([³H]acetate) from the unreacted substrate using a C18 solid-phase extraction column. The [³H]acetate will be in the eluate.
-
Quantification: Measure the radioactivity of the eluate using liquid scintillation counting.
Lyso-PAF Acetyltransferase (Lyso-PAF AT) Activity Assay
This assay measures the incorporation of [³H]acetyl-CoA into Lyso-PAF to form [³H]PAF.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), BSA, Lyso-PAF, and the cell or tissue fraction to be assayed.
-
Initiation: Start the reaction by adding [³H]acetyl-CoA.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate proteins and larger lipids.
-
Separation: Centrifuge to pellet the precipitate. The unreacted [³H]acetyl-CoA remains in the supernatant.
-
Washing: Wash the pellet to remove any remaining free [³H]acetyl-CoA.
-
Quantification: Resuspend the pellet and measure the incorporated radioactivity by liquid scintillation counting.
Quantitative Analysis of Lyso-PAF by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Lyso-PAF isoforms.
Conclusion
Lyso-PAF has evolved from being considered a mere inactive precursor of PAF to a bioactive lipid with distinct signaling properties and pathological relevance. Its role in inflammation, cancer, and neurological disorders underscores the importance of further research into its metabolism and mechanisms of action. The experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the therapeutic potential of targeting Lyso-PAF and its associated pathways. The continued investigation of this once-overlooked molecule promises to unveil new insights into cellular signaling and disease pathogenesis.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of platelet-activating factor (PAF; 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) and lyso-PAF (1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine) by cultured rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Lyso-PAF C-16 by LC-MS Using Lyso-PAF C-16-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) and its precursor, lyso-PAF, are potent lipid mediators involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. Accurate quantification of these low-abundance signaling molecules is crucial for understanding their roles in disease and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the analysis of PAF and lyso-PAF due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as Lyso-PAF C-16-d4, is essential for correcting for sample matrix effects and variations during sample preparation and analysis, thereby ensuring accurate and precise quantification.[3][4]
This document provides detailed application notes and protocols for the quantification of Lyso-PAF C-16 in biological matrices, such as plasma, using this compound as an internal standard with LC-MS/MS.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of Lyso-PAF and the experimental workflow for its quantification.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantification of Lyso-PAF C-16-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PAF C16) in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lyso-PAF C-16-d4, for accurate and precise quantification. This protocol is intended for researchers in drug development and life sciences who require a robust method for analyzing this important lipid mediator.
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Lyso-PAF is generated from membrane phospholipids by the action of phospholipase A2 (PLA2) and can be subsequently acetylated to form PAF in what is known as the "remodeling pathway". While often considered the inactive precursor to PAF, recent studies have suggested that Lyso-PAF itself may possess intracellular signaling functions, contributing to RAF1 activation.
Accurate quantification of Lyso-PAF C16 is crucial for understanding its role in various disease states and for the development of therapeutic interventions targeting the PAF signaling pathway. LC-MS/MS offers the highest degree of sensitivity and specificity for this application, particularly when coupled with stable isotope dilution using a deuterated internal standard like this compound.
Experimental Protocols
Materials and Reagents
-
Analytes: Lyso-PAF C16 and this compound (internal standard, ISTD)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Biological Matrix: Human Plasma (or other relevant biological samples)
-
Equipment:
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)
-
Reversed-phase C18 analytical column
-
Sample Preparation: Protein Precipitation and Lipid Extraction
This protocol utilizes a simple and efficient methanol-based protein precipitation method for the extraction of Lyso-PAF from plasma.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Spiking: Add a predetermined amount of this compound solution (in methanol) to the plasma to achieve a final concentration within the calibration range.
-
Precipitation and Extraction: Add 500 µL of ice-cold methanol to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant, containing the extracted lipids, to a new tube for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
LC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters (starting points, instrument-specific optimization required):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Curtain Gas: 30 psi
-
Collision Gas (Argon): 5 x 10-3 mbar
-
Data Presentation
MRM Transitions
The following MRM transitions should be monitored for the quantification and confirmation of Lyso-PAF C16 and its internal standard. The transition to m/z 184 corresponds to the characteristic phosphocholine headgroup fragment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Lyso-PAF C16 | 482.4 | 184.1 | Quantifier |
| Lyso-PAF C16 | 482.4 | 104.1 | Qualifier |
| This compound | 486.4 | 184.1 | Internal Standard |
Quantitative Performance
The following table summarizes the expected quantitative performance of the method. These values are representative of modern LC-MS/MS platforms and may vary based on the specific instrumentation used.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Lyso-PAF C16 quantification.
Lyso-PAF in the PAF Remodeling Pathway
Caption: The PAF remodeling pathway showing Lyso-PAF's central role.
Quantitative Analysis of Platelet-Activating Factor (PAF) C-16 using Isotope-Labeled Internal Standard Lyso-PAF C-16-d4
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-16 is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes. Its activities include inducing platelet aggregation, inflammation, and allergic responses.[1] Given its significant biological roles, accurate quantification of PAF C-16 in various biological matrices is crucial for understanding its function in health and disease, and for the development of novel therapeutics targeting its pathways.
This document provides a detailed protocol for the quantitative analysis of PAF C-16 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Lyso-PAF C-16-d4. The use of an isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Biological Significance of PAF C-16
PAF C-16 exerts its biological effects primarily through binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events, leading to the activation of various downstream effectors.
PAF C-16 Signaling Pathway
The binding of PAF C-16 to its receptor initiates a signaling cascade that is central to many cellular responses. Key steps in this pathway include:
-
Receptor Activation: PAF C-16 binds to the PAFR on the cell surface.
-
G-Protein Coupling: The activated PAFR couples to intracellular heterotrimeric G-proteins.
-
Phospholipase C (PLC) Activation: The G-protein activation leads to the stimulation of phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Signaling:
-
IP3 mediates the release of intracellular calcium (Ca2+).
-
DAG , along with Ca2+, activates Protein Kinase C (PKC).
-
PKC activation leads to the phosphorylation of various downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38).
-
-
Cellular Responses: The activation of these pathways culminates in diverse cellular responses such as inflammation, platelet aggregation, and apoptosis.[1][2][3]
References
Application Notes and Protocols: Lyso-PAF C-16-d4 in Lipid Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key intermediate in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator involved in diverse physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] Lyso-PAF itself, traditionally considered an inactive precursor, has been shown to possess intracellular signaling functions, notably in the activation of the RAS-RAF1 signaling pathway.[3][4][5] Accurate quantification of Lyso-PAF species is therefore crucial for understanding their roles in health and disease.
Lyso-PAF C-16-d4 is a deuterated analog of Lyso-PAF C-16, the most common form of Lyso-PAF. Its stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of endogenous Lyso-PAF C-16. This document provides detailed application notes and protocols for the use of this compound in lipid profiling studies.
Applications of this compound
The primary application of this compound is as an internal standard in quantitative lipidomics for the accurate measurement of Lyso-PAF C-16 levels in various biological samples, including plasma, serum, cells, and tissues. Its use helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high precision and accuracy of the results.
Recent studies have utilized such quantitative approaches to investigate the role of Lyso-PAF in various conditions. For instance, targeted lipidomic analysis has been employed to study the modulation of Lyso-PAF C16 levels in COVID-19 patients, revealing significant differences between healthy individuals and those with mild to severe disease, as well as the impact of glucocorticoid treatment.
Quantitative Data Summary
The following table summarizes quantitative data on Lyso-PAF (16:0) levels from a study on COVID-19 patients, illustrating the application of precise quantification in a clinical research setting. The data is presented as the area ratio of the metabolite to the corresponding internal standard.
| Patient Group | Lyso-PAF (16:0) Area Ratio (Median) | Number of Subjects (n) |
| Healthy Controls | ~0.8 | 35 |
| Mild/Moderate COVID-19 | ~1.2 | 55 |
| Severe/Critical COVID-19 | ~1.0 | 145 |
| Mild/Moderate (No Glucocorticoids) | ~1.1 | 35 |
| Mild/Moderate (With Glucocorticoids) | ~1.3 | 20 |
| Severe/Critical (No Glucocorticoids) | ~1.0 | 42 |
| Severe/Critical (With Glucocorticoids) | ~1.0 | 103 |
Data adapted from a study on COVID-19 patients. The area ratio represents the relative abundance of Lyso-PAF (16:0).
Experimental Protocols
Lipid Extraction from Plasma/Serum
This protocol is adapted from established methods for lipid extraction from biofluids.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in ethanol)
-
Methanol (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 10 µL of plasma/serum.
-
Add a known amount of this compound internal standard solution to the sample. The final concentration should be optimized based on the expected endogenous levels and instrument sensitivity.
-
Add 200 µL of cold methanol.
-
Vortex thoroughly for 30 seconds to precipitate proteins.
-
Add 500 µL of chloroform and vortex for 1 minute.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Lipid Extraction from Cultured Cells
This protocol is a generalized method for extracting lipids from cell pellets.
Materials:
-
Cell pellet (minimum of 1x10^6 cells)
-
This compound internal standard solution
-
Methanol (MeOH), HPLC grade, pre-chilled to -20°C
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Add a known amount of this compound internal standard solution to the cell pellet.
-
Add 200 µL of cold methanol to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Add 500 µL of chloroform, vortex for 1 minute, and incubate on ice for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis for Lyso-PAF C-16
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Lyso-PAF from other lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Lyso-PAF C-16 (endogenous): Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 184, corresponding to the phosphocholine headgroup).
-
This compound (internal standard): Monitor the transition of the deuterated precursor ion (m/z) to the same product ion (m/z 184).
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Quantification: The concentration of endogenous Lyso-PAF C-16 is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the this compound internal standard and comparing this to a standard curve generated with known amounts of non-deuterated Lyso-PAF C-16.
Signaling Pathways and Experimental Workflows
Intracellular Signaling of Lyso-PAF
Recent research has unveiled a novel intracellular signaling role for Lyso-PAF, which was previously considered biologically inactive. Lyso-PAF can promote the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the phosphorylation and activation of RAF1, a key component of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival.
Caption: Intracellular Lyso-PAF signaling pathway leading to RAF1 activation.
Experimental Workflow for Lipid Profiling
The following diagram illustrates a typical workflow for the quantitative analysis of Lyso-PAF C-16 in biological samples using this compound as an internal standard.
Caption: General workflow for quantitative lipid profiling of Lyso-PAF.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lyso-PAF C-16-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key metabolite in the platelet-activating factor (PAF) signaling pathway. While initially considered an inactive metabolite of PAF, recent studies have highlighted its role in intracellular signaling, particularly in the RAS-RAF1 signaling cascade. Accurate and reliable quantification of Lyso-PAF species, such as Lyso-PAF C16-d4, in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation of Lyso-PAF C16-d4 for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The choice of sample preparation method is critical for achieving accurate and reproducible quantification of Lyso-PAF C16-d4. Below is a summary of expected performance characteristics for two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The data presented is representative for the analysis of small molecule lipids in plasma and is intended to provide a general comparison.
Table 1: Comparison of Sample Preparation Methods for Lyso-PAF C16-d4 Analysis
| Parameter | Solid-Phase Extraction (SPE) with Oasis HLB | Liquid-Liquid Extraction (LLE) with MTBE |
| Recovery | >85% | 70-95% |
| Matrix Effect | Minimized (<15% signal suppression/enhancement) | Variable, can be significant |
| Precision (%RSD) | <10% | <15% |
| Throughput | High (96-well plate format) | Moderate |
| Solvent Consumption | Low to Moderate | High |
| Automation Potential | High | Moderate |
Table 2: Representative LC-MS/MS Method Parameters and Performance for Lyso-PAF Analysis
| Parameter | Value |
| Internal Standard | Lyso-PAF C16-d4 |
| Calibration Range | 1 - 2000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | < 200 pg on column[1] |
| Accuracy | 85-115% |
| Precision (Intra- and Inter-day) | < 15% |
| Linearity (r²) | > 0.99 |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol using Oasis HLB
This protocol is a simplified 3-step method that provides high recovery and low matrix effects for the extraction of Lyso-PAF C16-d4 from plasma.
Materials:
-
Oasis HLB 96-well plate or cartridges
-
Human plasma
-
Lyso-PAF C16-d4 internal standard (IS) solution
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 10 µL of Lyso-PAF C16-d4 internal standard solution.
-
Add 300 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
Load:
-
Directly load the pre-treated plasma sample onto the Oasis HLB sorbent without prior conditioning or equilibration of the sorbent.
-
-
Wash:
-
Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elute:
-
Elute the Lyso-PAF C16-d4 with 1 mL of acetonitrile.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol using Methyl-tert-butyl ether (MTBE)
This protocol utilizes a liquid-liquid extraction approach for the isolation of Lyso-PAF C16-d4 from plasma.
Materials:
-
Human plasma
-
Lyso-PAF C16-d4 internal standard (IS) solution
-
Methanol (MeOH), ice-cold
-
Methyl-tert-butyl ether (MTBE)
-
Water, HPLC grade
-
Centrifuge
Procedure:
-
Protein Precipitation and IS Spiking:
-
To 100 µL of human plasma in a glass tube, add 10 µL of Lyso-PAF C16-d4 internal standard solution.
-
Add 900 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
-
Phase Separation:
-
Add 3 mL of MTBE to the tube and vortex for 1 minute.
-
Add 750 µL of water and vortex for 20 seconds.
-
Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.
-
-
Extraction:
-
Carefully collect the upper organic layer (MTBE phase) containing the lipids and transfer to a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for Targeted Lipidomics Assays Using Lyso-PAF C-16-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key lysophospholipid involved in a variety of physiological and pathological processes. It serves as the immediate precursor to the potent inflammatory mediator, platelet-activating factor (PAF), through the "remodeling pathway" and is also the product of PAF inactivation by PAF acetylhydrolase (PAF-AH). Recent research has unveiled that Lyso-PAF is not merely an inactive metabolite but also possesses its own distinct signaling functions, including the activation of the MEK-ERK pathway. Accurate quantification of Lyso-PAF C-16, a common species of Lyso-PAF, in biological matrices is crucial for understanding its role in health and disease.
This document provides detailed application notes and protocols for the targeted quantification of Lyso-PAF C-16 in biological samples, such as plasma and serum, using Lyso-PAF C-16-d4 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.
Quantitative Data Presentation
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of Lyso-PAF C-16 using this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | < 200 pg/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 5 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium QC | 50 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 1500 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lyso-PAF C-16 | 85 - 110 | 90 - 110 |
| This compound | 85 - 110 | 90 - 110 |
Experimental Protocols
Sample Preparation
Two common methods for extracting Lyso-PAF from plasma or serum are protein precipitation (PPT) and liquid-liquid extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Spike Internal Standard: In a clean microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add Sample: Add 90 µL of the plasma or serum sample to the tube containing the internal standard. Vortex briefly to mix.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new clean tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and centrifuge again to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract by removing more interfering substances.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Spike Internal Standard: In a clean glass tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add Sample: Add 90 µL of the plasma or serum sample to the tube.
-
Add Extraction Solvent: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex for 2 minutes.
-
Phase Separation: Add 200 µL of water and vortex for another 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate and Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of Lyso-PAF C-16 and its deuterated internal standard.
Table 4: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Lyso-PAF C-16 (Analyte) | Precursor Ion (m/z): 482.4 -> Product Ion (m/z): 184.1 |
| This compound (Internal Standard) | Precursor Ion (m/z): 486.4 -> Product Ion (m/z): 184.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Lyso-PAF and the experimental workflow for its quantification.
Caption: The PAF Remodeling Pathway.
Caption: Intracellular Lyso-PAF Signaling Cascade.[1]
Caption: Experimental Workflow for Lyso-PAF Quantification.
References
Application Notes and Protocols for Lyso-PAF C16-d4 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a metabolite of platelet-activating factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. The conversion of PAF to Lyso-PAF is catalyzed by the enzyme PAF acetylhydrolase (PAF-AH), encoded by the PLA2G7 gene. While historically considered the inactive form of PAF, recent research has unveiled a novel intracellular signaling role for Lyso-PAF, particularly in the context of cancer cell proliferation and survival.
Lyso-PAF C16-d4 is a deuterated form of Lyso-PAF with a 16-carbon alkyl chain at the sn-1 position. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous Lyso-PAF in biological samples. This allows for precise and accurate measurements in various in vivo models, aiding in the elucidation of its metabolic pathways and signaling functions.
These application notes provide an overview of the in vivo research applications of Lyso-PAF C16-d4, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Applications in In Vivo Research
The primary in vivo application of Lyso-PAF C16-d4 is as an internal standard for the quantification of endogenous Lyso-PAF in various biological matrices. Accurate measurement of Lyso-PAF is crucial in studies investigating:
-
Cancer Biology: Investigating the role of the PLA2G7-Lyso-PAF axis in promoting tumor growth and proliferation, particularly in cancers with activating mutations in RAS oncogenes (e.g., NRAS-mutant melanoma).[1]
-
Inflammation and Immunology: Studying the dynamics of PAF metabolism during inflammatory responses. Although Lyso-PAF was initially considered inactive, its levels can reflect the activity of PAF-AH, an important enzyme in modulating inflammation.
-
Drug Development: Assessing the pharmacodynamic effects of drugs targeting PAF metabolism, such as inhibitors of PLA2G7 or other enzymes involved in the PAF pathway.
Signaling Pathway
Recent studies have identified an intracellular signaling function for Lyso-PAF, which is independent of the canonical PAF receptor. Lyso-PAF has been shown to contribute to the activation of the RAF1-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[1] In this pathway, intracellular Lyso-PAF, produced by PLA2G7, enhances the activation of p21-activated kinase 2 (PAK2). Activated PAK2 then phosphorylates and activates RAF1, leading to the downstream activation of MEK and ERK.[1]
Figure 1: Intracellular signaling pathway of Lyso-PAF.
Experimental Protocols
In Vivo Study Workflow
The following protocol outlines a general workflow for an in vivo study in a mouse xenograft model to investigate the role of Lyso-PAF in tumor growth.
Figure 2: General workflow for an in vivo xenograft study.
Detailed Methodologies
1. Animal Model and Tumor Implantation:
-
Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old, are commonly used for xenograft studies.[1]
-
Cell Lines: Human melanoma cell lines with NRAS mutations (e.g., SK-MEL-2) are suitable for investigating the PLA2G7-Lyso-PAF axis.
-
Implantation: Subcutaneously inject 1 x 106 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width2) / 2.
2. Dosing and Administration:
-
Lyso-PAF C16-d4 Formulation: For use as an internal standard, Lyso-PAF C16-d4 is typically dissolved in an organic solvent like methanol or ethanol.
-
Administration of Investigational Compounds: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage of any investigational drugs targeting the PAF pathway should be determined based on prior pharmacokinetic and pharmacodynamic studies.
3. Sample Collection and Processing:
-
Plasma Collection: At the study endpoint, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Tissue Collection: Excise tumors, weigh them, and immediately snap-freeze in liquid nitrogen. Store tissues at -80°C.
4. Lipid Extraction and Sample Preparation for LC-MS/MS:
-
Homogenization: Homogenize frozen tumor tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Lipid Extraction (Bligh-Dyer Method):
-
To 100 µL of plasma or tissue homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.
-
Add a known amount of Lyso-PAF C16-d4 (e.g., 10 ng) as an internal standard.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
-
5. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: Separate the lipids on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for endogenous Lyso-PAF and the Lyso-PAF C16-d4 internal standard.
-
Lyso-PAF (C16): Monitor the transition of m/z 496.4 → 184.1.
-
Lyso-PAF C16-d4: Monitor the transition of m/z 500.4 → 184.1.
-
-
Quantification: Calculate the concentration of endogenous Lyso-PAF by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Quantitative Data
The following tables summarize quantitative data from in vitro experiments that demonstrate the principles of Lyso-PAF signaling.
Table 1: Effect of PLA2G7 Knockdown on Intracellular Lyso-PAF Levels [1]
| Cell Line | Condition | Intracellular Lyso-PAF (relative abundance) |
| HMCB | Control (shRNA-scramble) | 1.0 |
| HMCB | PLA2G7 Knockdown (shRNA-PLA2G7) | ~0.4 |
Table 2: Effect of Exogenous Lyso-PAF on MEK and ERK Phosphorylation in PLA2G7 Knockdown Cells
| Cell Lysate | Treatment | p-MEK / Total MEK (fold change) | p-ERK / Total ERK (fold change) |
| HMCB (PLA2G7 Knockdown) | Vehicle | ~0.5 | ~0.4 |
| HMCB (PLA2G7 Knockdown) | + Lyso-PAF (10 µM) | ~0.8 | ~0.7 |
| HMCB (PLA2G7 Knockdown) | + Lyso-PAF (20 µM) | ~1.0 | ~1.0 |
Table 3: In Vitro Kinase Activity of PAK2 in the Presence of Lyso-PAF
| Substrate | Lyso-PAF Concentration | Relative PAK2 Kinase Activity |
| Recombinant RAF1 | 0 µM | 1.0 |
| Recombinant RAF1 | 10 µM | ~1.5 |
| Recombinant RAF1 | 20 µM | ~2.0 |
Conclusion
Lyso-PAF C16-d4 is an essential tool for the accurate quantification of endogenous Lyso-PAF in in vivo research. Its use as an internal standard in LC-MS/MS-based lipidomics allows for the detailed investigation of the emerging role of Lyso-PAF as a signaling molecule in cancer and other diseases. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further elucidate the biological functions of the PLA2G7-Lyso-PAF axis.
References
Best practices for storing and handling Lyso-PAF C-16-d4
Application Notes and Protocols for Lyso-PAF C-16-d4
Introduction
Lyso-platelet-activating factor (Lyso-PAF) C-16-d4 is the deuterated form of Lyso-PAF C-16, a biologically important lysophospholipid. It serves as a critical internal standard for the accurate quantification of platelet-activating factor (PAF) C-16 in various biological samples using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Lyso-PAF is an intermediate in the biosynthesis of PAF, a potent lipid mediator involved in diverse physiological and pathological processes, including inflammation, allergic responses, and signal transduction.[4][5] The metabolic relationship between PAF and Lyso-PAF is cyclical, with PAF being hydrolyzed by PAF-acetylhydrolase (PAF-AH) to the inactive Lyso-PAF, which can then be acylated to reform PAF in the "remodeling pathway".
These application notes provide best practices for the storage and handling of this compound, along with detailed protocols for its use as an internal standard.
Data Presentation
The following tables summarize the key quantitative information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine |
| CAS Number | 201216-37-7 |
| Molecular Formula | C₂₄H₄₈D₄NO₆P |
| Formula Weight | 485.7 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | Typically supplied as a solution in ethanol or as a lyophilized powder. |
Table 2: Storage and Stability
| Condition | Recommendation |
| Storage Temperature | -20°C |
| Long-term Stability (as supplied) | ≥ 2 years at -20°C |
| Stock Solution Storage | Store at -20°C for up to 3 months. For aqueous solutions, it is not recommended to store for more than one day. |
| Special Conditions | If supplied as a lyophilized powder, it may be hygroscopic. |
Table 3: Solubility Data
| Solvent | Approximate Solubility |
| Water | 20 mg/mL |
| Ethanol | 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution from this compound supplied as a lyophilized powder.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol (or other suitable organic solvent like DMSO or DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Precision microsyringe
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the vial in a controlled environment.
-
Using a precision microsyringe, add a precise volume of the desired organic solvent (e.g., ethanol) to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Purge the headspace of the vial with an inert gas to minimize oxidation.
-
Store the stock solution at -20°C in the tightly sealed vial.
Protocol 2: Use as an Internal Standard for PAF C-16 Quantification by LC-MS
This protocol outlines the general procedure for using this compound as an internal standard for the quantification of PAF C-16 in a biological sample (e.g., plasma, cell lysate).
Materials:
-
Biological sample
-
This compound stock solution
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume or mass of the sample, add a precise amount of the this compound stock solution. The amount added should be comparable to the expected endogenous level of PAF C-16.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. This typically involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the organic solvent from the extracted lipid fraction under a stream of inert gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., mobile phase).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the lipids using a suitable C18 reversed-phase column.
-
Detect the parent and fragment ions for both endogenous PAF C-16 and the this compound internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous PAF C-16 to the this compound internal standard.
-
Determine the concentration of endogenous PAF C-16 in the original sample by comparing this ratio to a standard curve generated with known amounts of PAF C-16 and a fixed amount of the internal standard.
-
Visualizations
Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. This compound | CAS 201216-37-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lyso-PAF C-16-d4: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive information on Lyso-PAF C-16-d4, including supplier details, purchasing information, and detailed application notes and protocols for its use in scientific research.
Product Information and Purchasing
This compound is a deuterated analog of Lyso-Platelet-Activating Factor C-16, containing four deuterium atoms on the hexadecyl chain. It is primarily utilized as an internal standard for the accurate quantification of Lyso-PAF C-16 in biological samples using mass spectrometry (MS)-based techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS).
Supplier and Purchasing Information
| Supplier | Catalog Number | Purity | Formulation |
| Cayman Chemical | 36090 | ≥99% deuterated forms (d1-d4) | A solution in ethanol |
| Fisher Scientific | 360906100 UG | ≥99% deuterated forms (d1-d4) | A solution in ethanol |
| Biomol | Cay360906-100 | >99% deuterated forms (d1-d4) | A solution in ethanol |
| Cambridge Bioscience | CAY360906-500 ug | ≥99% deuterated forms (d1-d4) | A solution in ethanol |
Biological Context and Signaling Pathways
Lyso-PAF is a key intermediate in the "remodeling pathway" of Platelet-Activating Factor (PAF) synthesis. It is formed from membrane phospholipids by the action of phospholipase A2 (PLA2)[1][2]. While historically considered the inactive precursor to the potent inflammatory mediator PAF, recent research has unveiled a novel intracellular signaling role for Lyso-PAF. It has been shown to contribute to the activation of the RAF1-MEK-ERK signaling cascade, a critical pathway in cell proliferation and cancer[3][4][5]. This activation is mediated through the direct binding and allosteric activation of p21-activated kinase 2 (PAK2) by Lyso-PAF.
PAF Remodeling Pathway
The following diagram illustrates the synthesis of PAF from Lyso-PAF in the remodeling pathway.
Caption: The PAF Remodeling Pathway.
Lyso-PAF Induced RAF1-MEK-ERK Signaling Pathway
This diagram outlines the newly discovered signaling cascade initiated by intracellular Lyso-PAF.
Caption: Lyso-PAF Signaling Pathway.
Application Notes and Experimental Protocols
Quantification of Lyso-PAF C-16 in Biological Samples using LC-MS/MS
Application: This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous Lyso-PAF C-16 in cell lysates or plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow:
Caption: LC-MS/MS Workflow for Lyso-PAF Quantification.
Protocol:
-
Sample Preparation:
-
For cultured cells, wash cells with ice-cold PBS and lyse using a suitable buffer.
-
For plasma samples, collect blood in EDTA-containing tubes and centrifuge to separate plasma.
-
-
Internal Standard Spiking:
-
To a known volume of cell lysate or plasma, add a known amount of this compound (e.g., 10 ng).
-
-
Lipid Extraction:
-
Perform a lipid extraction using a modified Bligh-Dyer method.
-
Briefly, add methanol and chloroform to the sample, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transition for Lyso-PAF C-16: e.g., m/z 482.4 -> 184.1
-
Monitor the transition for this compound: e.g., m/z 486.4 -> 184.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous Lyso-PAF C-16 and the internal standard this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the amount of endogenous Lyso-PAF C-16 by comparing the ratio to a standard curve generated with known amounts of non-deuterated Lyso-PAF C-16.
-
In Vitro PAK2 Kinase Assay
Application: This protocol is designed to assess the direct effect of Lyso-PAF on the kinase activity of PAK2. This assay can be used to screen for inhibitors of the Lyso-PAF-PAK2 interaction.
Protocol:
-
Reagents and Materials:
-
Recombinant human PAK2 protein.
-
Lyso-PAF C-16 (non-deuterated).
-
[γ-³²P]ATP.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na₃VO₄, 10 mM MgCl₂).
-
Substrate for PAK2 (e.g., myelin basic protein or a specific peptide substrate).
-
P81 phosphocellulose paper.
-
Phosphoric acid wash buffer.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PAK2, and the desired concentration of Lyso-PAF C-16 or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and the PAK2 substrate.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the kinase activity in the presence of Lyso-PAF C-16 to the vehicle control to determine the fold activation.
-
Cell Proliferation Assay
Application: To investigate the role of the Lyso-PAF signaling pathway in cell proliferation, this assay measures the effect of modulating this pathway on the growth of cancer cells, particularly those with NRAS mutations.
Protocol:
-
Cell Culture:
-
Culture human melanoma cells (e.g., HMCB cells with NRAS mutation) in appropriate media.
-
-
Experimental Setup:
-
Seed cells in 96-well plates at a suitable density.
-
Treat cells with:
-
Vehicle control.
-
Exogenous Lyso-PAF C-16 at various concentrations.
-
An inhibitor of a downstream effector (e.g., a MEK inhibitor) with or without Lyso-PAF C-16.
-
-
-
Proliferation Measurement (e.g., using MTT assay):
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.
-
Compare the proliferation rates between the different treatment groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Lyso-PAF C-16-d4 in LC-MS Analysis
Welcome to the technical support center for the use of Lyso-PAF C-16-d4 in liquid chromatography-mass spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Lyso-Platelet-Activating Factor C-16. It contains four deuterium atoms on the hexadecyl chain.[1][2][3] Its primary application is as an internal standard for the quantification of Lyso-PAF C-16 in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: What are the recommended storage and stability conditions for this compound?
A2: this compound should be stored as supplied at -20°C, where it is stable for at least two years. Solutions of the standard can be stored at -20°C for up to three months. It is important to note that the product should not be used in humans.
Q3: What are the optimal purity requirements for a deuterated internal standard like this compound?
A3: For reliable quantitative analysis, a deuterated internal standard should possess high chemical and isotopic purity. The generally accepted standards are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity is crucial to ensure the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.
Troubleshooting Common Issues
This section addresses specific issues that users may encounter during the LC-MS analysis of Lyso-PAF C-16 utilizing this compound as an internal standard.
Chromatographic Issues
Problem: Poor peak shape (fronting, tailing, or splitting) for Lyso-PAF C-16 and/or this compound.
-
Potential Cause 1: Column Issues. Contamination or partial clogging of the column frit can result in peak splitting. A void at the head of the column, which can be caused by the dissolution of silica at a mobile phase pH above 7, is another possible reason.
-
Troubleshooting 1:
-
Column Wash: Implement a rigorous column washing procedure. A general protocol involves flushing the column with a series of solvents of decreasing and then increasing polarity.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Replacement: If the issue persists, the column may be irreversibly damaged and require replacement.
-
-
Potential Cause 2: Inappropriate Injection Solvent. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting.
-
Troubleshooting 2:
-
Solvent Matching: Ideally, the sample should be dissolved in the initial mobile phase.
-
Solvent Dilution: If a stronger solvent is necessary for solubility, minimize the injection volume or dilute the sample in a weaker solvent prior to injection.
-
-
Potential Cause 3: Secondary Interactions. Interactions between the analyte and the stationary phase, other than the primary retention mechanism, can lead to peak tailing.
-
Troubleshooting 3:
-
Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase, such as a different organic solvent or an ion-pairing agent, to block active sites on the stationary phase.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions with your analyte.
-
Problem: The deuterated internal standard (this compound) has a different retention time than the analyte (Lyso-PAF C-16).
-
Potential Cause: Chromatographic Isotope Effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. This is due to subtle differences in the physicochemical properties of the molecule when hydrogen is replaced by the heavier deuterium isotope.
-
Troubleshooting:
-
Acknowledge the Shift: Be aware that complete co-elution may not be achievable.
-
Optimize Chromatography: Adjusting the chromatographic gradient and column temperature can help to minimize the retention time difference.
-
Correct Integration: Ensure that the peak integration windows in your software are set appropriately to accurately capture both the analyte and internal standard peaks.
-
Mass Spectrometry Issues
Problem: Inaccurate quantification and high variability (%CV) in results.
-
Potential Cause 1: Isobaric Interference from Lysophosphatidylcholines (lyso-PCs). Lyso-PCs are often present in large quantities in biological samples and can have similar retention times to Lyso-PAF, creating an isobaric interference.
-
Troubleshooting 1:
-
Utilize Specific Fragment Ions: In tandem mass spectrometry (MS/MS), monitor for characteristic fragment ions. Lyso-PAF and PAF typically produce a dominant fragment ion at m/z 184. In contrast, lyso-PCs produce abundant fragment ions at both m/z 184 and m/z 104. By monitoring the transition specific to Lyso-PAF (e.g., precursor ion -> m/z 184) and confirming the absence or low abundance of the m/z 104 fragment, you can ensure specificity.
-
-
Potential Cause 2: Deuterium Exchange. Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.
-
Troubleshooting 2:
-
Stability Check: Incubate the this compound internal standard in your sample diluent and mobile phase for the duration of a typical analytical run. Re-inject the solution to see if there is an increase in the signal of the unlabeled analyte.
-
pH Control: Maintain a neutral or slightly acidic pH in your mobile phase and sample diluent to minimize the potential for back-exchange.
-
-
Potential Cause 3: In-source Fragmentation of the Deuterated Standard. The deuterated internal standard may lose a deuterium atom within the ion source of the mass spectrometer, leading to a signal that interferes with the analyte.
-
Troubleshooting 3:
-
Optimize MS Conditions: Adjust the ion source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation.
-
-
Potential Cause 4: Presence of Unlabeled Analyte in the Internal Standard. The this compound internal standard may contain a small amount of the unlabeled Lyso-PAF C-16. This will contribute to the analyte signal and cause a positive bias in the results, particularly at low analyte concentrations.
-
Troubleshooting 4:
-
Purity Assessment: Inject a high concentration of the this compound solution without the analyte to check for any signal at the mass transition of the unlabeled analyte.
-
Consult Certificate of Analysis (CoA): Review the CoA for the isotopic and chemical purity of the standard. If a significant amount of unlabeled analyte is present, contact the supplier.
-
Problem: Contamination with PAF-like lipids in commercial Lyso-PAF standards.
-
Potential Cause: Commercial preparations of lysophospholipids, including Lyso-PAF, may contain contaminating phospholipids that exhibit PAF-like activity.
-
Troubleshooting:
-
Enzymatic Treatment: Treat the Lyso-PAF standard with recombinant PAF acetylhydrolase. This enzyme will hydrolyze any contaminating PAF or PAF-like lipids, while leaving the Lyso-PAF intact.
-
Quantitative Data Summary
The following table summarizes key mass-to-charge ratios (m/z) for the identification and differentiation of Lyso-PAF and potential interferences.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Characteristic Fragment Ion(s) (m/z) | Notes |
| Lyso-PAF C-16 | 482.4 | 184 | The phosphocholine headgroup fragment. |
| This compound | 486.4 | 184 | The phosphocholine headgroup fragment is unlabeled. |
| Lyso-PC (isobaric) | 482.4 | 184, 104 | Produces an additional characteristic fragment at m/z 104. |
Experimental Protocols
Sample Preparation from Plasma
This is a general protocol for the extraction of Lyso-PAF from plasma and can be adapted based on specific experimental needs.
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the lipids.
-
-
Liquid-Liquid Extraction (Optional, for cleaner samples):
-
To the supernatant from the protein precipitation step, add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex thoroughly to ensure partitioning of the lipids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the lipids.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected supernatant/organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. These should be optimized for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-PAF C-16: 482.4 -> 184.0
-
This compound: 486.4 -> 184.0
-
Lyso-PC (for confirmation): 482.4 -> 104.0
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for Lyso-PAF C-16 analysis.
Caption: Troubleshooting logic for poor peak shape.
References
Technical Support Center: Lyso-PAF C-16-d4 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lyso-PAF C-16-d4. Our aim is to help you improve signal intensity and achieve accurate quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of lysophosphatidylcholine (LPC), specifically 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine, where four hydrogen atoms on the C-16 alkyl chain have been replaced with deuterium. It is primarily used as an internal standard in mass spectrometry-based lipidomics. The deuterium labeling makes it chemically identical to its non-labeled counterpart but distinguishable by its higher mass, allowing for accurate quantification of endogenous Lyso-PAF C-16 by correcting for sample loss during preparation and for variations in instrument response.
Q2: What are the main challenges in analyzing this compound?
The primary challenges in the analysis of this compound and its endogenous counterparts include:
-
Low Signal Intensity: Due to its low abundance in biological samples and potential for poor ionization.
-
In-Source Fragmentation (ISF): Lysophospholipids can fragment within the mass spectrometer's ion source, leading to a reduction in the precursor ion signal and the generation of fragment ions that can be misidentified as other molecules.
-
Isobaric Interference: Other lipids, such as lysophosphatidylcholines (lyso-PCs) with different fatty acyl chains, can have the same nominal mass as Lyso-PAF, leading to inaccurate quantification if not chromatographically separated.[1]
-
Matrix Effects: Components of the biological sample matrix can suppress or enhance the ionization of Lyso-PAF, leading to inaccurate results.
Q3: Which analytical techniques are most suitable for this compound analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of this compound.[1] This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the analyte.[2][3]
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common issue when analyzing this compound. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Sample Preparation and Extraction
Problem: Poor recovery of this compound from the sample matrix.
Solutions:
-
Optimize Extraction Method: The choice of extraction solvent is critical for efficient recovery of lysophospholipids. A modified Folch method using methyl-tert-butyl ether (MTBE) and methanol has been shown to be effective.[4] A simple methanol-only extraction can also be a rapid and effective alternative for some sample types.
-
Evaluate Different Extraction Protocols: Compare the recovery of your deuterated standard using different extraction methods to determine the most efficient one for your specific sample matrix.
| Extraction Method | Key Solvents | Reported Efficiency | Reference |
| Modified Folch | MTBE/Methanol | High recovery for most PLs and LPLs | |
| Methanol Only | Methanol | Simple and fast, effective for choline-containing lipids |
-
Ensure Proper Sample Handling: Minimize freeze-thaw cycles of your samples and standards, as this can lead to degradation of lipids.
Liquid Chromatography
Problem: Poor peak shape or co-elution with interfering compounds.
Solutions:
-
Column Selection: Utilize a column chemistry suitable for lipid analysis, such as a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC can be particularly useful for separating different lipid classes.
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient to achieve optimal separation of Lyso-PAF from other lysophospholipids and matrix components. The addition of modifiers like ammonium formate or formic acid can improve peak shape and ionization efficiency.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve chromatographic resolution.
Mass Spectrometry
Problem: Inefficient ionization or excessive fragmentation of the analyte.
Solutions:
-
Optimize Electrospray Ionization (ESI) Source Parameters: The settings of your ESI source can significantly impact the signal intensity of Lyso-PAF. Systematically optimize parameters such as capillary voltage, cone voltage, and source temperature. Be aware that high voltages can increase in-source fragmentation.
-
Minimize In-Source Fragmentation (ISF): ISF can deplete the precursor ion signal. To reduce ISF, lower the voltages in the ion source (e.g., cone voltage, fragmentation voltage).
-
Select Appropriate Precursor and Product Ions: For tandem MS analysis (MS/MS), choose the most abundant and specific precursor-to-product ion transition. For lysophosphatidylcholines like Lyso-PAF, the fragment ion at m/z 184 (phosphocholine headgroup) is typically dominant in positive ion mode.
| Parameter | Effect on Signal | Recommendation |
| Capillary Voltage | Affects the efficiency of droplet formation and ion evaporation. | Optimize for maximum signal of this compound standard. |
| Cone/Fragmentation Voltage | Higher voltages can increase fragmentation. | Start with lower voltages and gradually increase to find the optimal balance between signal intensity and fragmentation. |
| Source Temperature | Affects desolvation efficiency. | Optimize based on the mobile phase composition and flow rate. |
Experimental Protocols
Protocol 1: Modified Folch Extraction for Lyso-PAF
This protocol is adapted from methods shown to be effective for the extraction of lysophospholipids from plasma.
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard.
-
Add 1 mL of a pre-chilled (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).
-
Vortex vigorously for 1 minute.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or mobile phase).
Visualizations
References
- 1. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Phospholipids, Lysophospholipids, and Their Linked Fatty Acyl Chains in Yellow Lupin Seeds (Lupinus luteus L.) by Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lyso-PAF C-16-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyso-PAF C-16-d4. The following information is intended to help troubleshoot poor recovery of this internal standard during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing poor recovery of our internal standard, this compound, during our sample preparation. What are the common causes for this issue?
A1: Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common issues arise during the solid-phase extraction (SPE) process, but can also be related to matrix effects or the stability of the compound itself. A systematic approach is crucial to pinpoint the source of the problem.
Key areas to investigate include:
-
Solid-Phase Extraction (SPE) Procedure: This is the most likely source of analyte loss. Issues can occur at every step, from conditioning the cartridge to eluting the analyte.
-
Matrix Effects: Components within your biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal that appears as low recovery.[1]
-
Analyte Stability: While this compound is generally stable, improper storage or handling can lead to degradation.
Q2: How can we systematically troubleshoot our solid-phase extraction (SPE) protocol to improve this compound recovery?
A2: To effectively troubleshoot your SPE method, it's recommended to analyze the eluate from each step of the process to determine where the loss of your internal standard is occurring.[2][3]
Here is a step-by-step guide to identify the issue:
Troubleshooting SPE Steps
| Step | Potential Problem | Recommended Solution |
| 1. Conditioning | Improper wetting of the sorbent bed.[4] | Ensure the sorbent is evenly wetted with the appropriate solvent before loading the sample. For reversed-phase SPE, this typically involves methanol or acetonitrile followed by an equilibration with an aqueous solution.[2] |
| 2. Sample Loading | The sample solvent is too strong, causing the analyte to pass through without binding. | Dilute the sample in a weaker solvent to enhance the interaction between this compound and the sorbent. |
| The flow rate is too high, not allowing enough time for the analyte to bind to the sorbent. | Decrease the sample loading flow rate to allow for adequate interaction time. | |
| The pH of the sample is not optimal for retention. | Adjust the pH of the sample to ensure this compound is in a state that favors binding to the sorbent. | |
| 3. Washing | The wash solvent is too strong, prematurely eluting the analyte. | Use a weaker wash solvent that is strong enough to remove interferences but not elute this compound. |
| 4. Elution | The elution solvent is too weak to fully recover the analyte from the sorbent. | Increase the strength of the elution solvent or use a larger volume to ensure complete elution. |
| Insufficient elution volume. | Increase the volume of the elution solvent in increments and monitor the recovery. |
Below is a troubleshooting workflow to help visualize the decision-making process.
References
Lyso-PAF C-16-d4 stability in different solvents
Welcome to the technical support center for Lyso-PAF C-16-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound, typically supplied in an organic solvent like ethanol, should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap. Under these conditions, it is reported to be stable for at least two years. The non-deuterated form, Lyso-PAF C-16, is stable for at least four years when stored as a lyophilized powder at -20°C.[1][2]
Q2: In which solvents is this compound soluble?
A2: Based on the data for the non-deuterated analog Lyso-PAF C-16, it is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at approximately 10 mg/mL. It is also soluble in aqueous solutions like water (up to 20 mg/mL) and PBS (pH 7.2) at around 10 mg/mL.[1][2]
Q3: Can I store this compound in an aqueous solution?
A3: It is strongly advised not to store this compound in aqueous solutions for extended periods. Phospholipids are susceptible to hydrolysis in aqueous environments, which can lead to degradation. If you must prepare an aqueous solution, it should be used as fresh as possible, ideally within the same day.[2]
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway for phospholipids like Lyso-PAF in the presence of water is hydrolysis. This can result in the cleavage of the phosphocholine headgroup, yielding 1-O-hexadecyl-(7,7,8,8-d4)-sn-glycerol.
Q5: How should I handle this compound solutions?
A5: When working with this compound in organic solvents, always use glass or Teflon-lined containers and transfer instruments. Avoid using plasticware (e.g., pipette tips, tubes) as plasticizers can leach into the organic solvent and contaminate your sample. For aqueous solutions, plastic containers are acceptable. If the compound is supplied as a lyophilized powder, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed glass vial. 2. Prepare fresh dilutions for your experiment. 3. If using aqueous buffers, ensure they are freshly prepared and used immediately. 4. Consider performing a quality control check using LC-MS/MS to confirm the integrity of your stock solution. |
| Low signal intensity in mass spectrometry | Analyte degradation or poor ionization. | 1. Check for the presence of potential degradation products. 2. Optimize your LC-MS/MS method, including mobile phases and source parameters. 3. Ensure the sample is properly dissolved and free of particulates. |
| Precipitation in the stock solution | The solubility limit has been exceeded, or the temperature is too low for the solvent used. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider diluting the stock solution to a lower concentration. |
Stability of this compound in Different Solvents
While specific quantitative kinetic data for the degradation of this compound in various solvents is not extensively available in peer-reviewed literature, the following table summarizes the expected relative stability based on general principles of lipid chemistry.
| Solvent | Storage Temperature | Expected Stability | Primary Concerns |
| Ethanol | -20°C | High (≥ 2 years) | Ensure the container is tightly sealed to prevent evaporation and moisture absorption. |
| Methanol | -20°C | High | Similar to ethanol, proper sealing is crucial. |
| DMSO | -20°C | High | DMSO is hygroscopic; absorb moisture from the air, which can lead to hydrolysis over time. Store in a desiccated environment. |
| Aqueous Buffer (e.g., PBS, pH 7.2) | 4°C | Low | Prone to hydrolysis. Recommended for short-term storage only (less than 24 hours). |
| Aqueous Buffer (e.g., PBS, pH 7.2) | -20°C | Moderate | Freezing can slow down hydrolysis, but repeated freeze-thaw cycles should be avoided as they can accelerate degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using LC-MS/MS
This protocol outlines a method to quantitatively assess the stability of this compound in a chosen solvent over time.
1. Materials and Reagents:
-
This compound
-
Solvents of interest (e.g., Ethanol, Methanol, DMSO, PBS pH 7.4)
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (e.g., a different deuterated Lyso-PAF analog not present in the sample)
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several sealed glass vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve a vial from each storage condition.
-
Prepare a working solution by diluting the sample to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL).
-
Add the internal standard to the working solution at a fixed concentration.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Lyso-PAF from potential degradation products (e.g., 50-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Monitor the transition from the parent ion (m/z) to a specific product ion (e.g., the phosphocholine headgroup at m/z 184). The exact m/z of the parent ion for the deuterated compound should be calculated based on its molecular formula.
-
Internal Standard: Monitor the corresponding parent-to-product ion transition.
-
Potential Degradation Product (e.g., 1-O-hexadecyl-(7,7,8,8-d4)-sn-glycerol): Monitor its expected parent-to-product ion transition.
-
4. Data Analysis:
-
Quantify the peak area of this compound and the internal standard at each time point.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Plot this ratio over time for each storage condition to determine the degradation rate. The percentage of remaining this compound can be calculated relative to the time 0 sample.
Visualizations
Signaling Pathway of Lyso-PAF
Caption: Intracellular signaling pathway where Lyso-PAF activates the RAF1-MEK-ERK cascade.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a stability study of this compound.
References
Preventing degradation of Lyso-PAF C-16-d4 during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Lyso-PAF C-16-d4 during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of lysophosphatidylcholine (LPC), specifically 1-O-hexadecyl-sn-glycero-3-phosphocholine, containing four deuterium atoms. It is primarily used as an internal standard for the quantification of Lyso-PAF C-16 in biological samples using mass spectrometry (GC-MS or LC-MS)[1]. The deuterium labeling allows it to be distinguished from the endogenous, non-labeled Lyso-PAF, ensuring accurate measurement.
Q2: What are the main causes of this compound degradation during extraction?
The primary cause of this compound degradation during sample preparation is enzymatic activity, particularly from phospholipases present in the biological matrix. These enzymes can hydrolyze the phosphocholine headgroup or the fatty acid chain. Other factors that can contribute to degradation include extreme pH and high temperatures.
Q3: What is the recommended method for extracting this compound?
Traditional lipid extraction methods like the Bligh and Dyer or Folch methods can result in poor recovery of more hydrophilic lysophospholipids such as Lyso-PAF[2]. A simpler and more efficient approach is a single-phase extraction using methanol (MeOH)[2]. This method effectively precipitates proteins while keeping lysophospholipids in the supernatant, which can then be directly analyzed by mass spectrometry.
Q4: How should I store my this compound standard and extracted samples?
The this compound standard, typically supplied in ethanol, should be stored at -20°C for long-term stability (≥ 2 years). Extracted samples should also be stored at -20°C or, for longer-term storage, at -80°C to minimize enzymatic activity and potential degradation. It is advisable to store lipid extracts in glass vials to prevent potential leaching of plasticizers.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Use of a biphasic extraction method (e.g., Bligh and Dyer) where the hydrophilic Lyso-PAF partitions into the aqueous phase. | Switch to a monophasic extraction method using methanol. This method has been shown to be effective for the extraction of lysophospholipids. |
| Incomplete protein precipitation. | Ensure thorough vortexing and incubation on ice when using the methanol extraction method to maximize protein precipitation. | |
| Presence of unexpected peaks in the mass spectrum, indicating degradation | Enzymatic degradation by phospholipases (e.g., PLA1, PLA2, PLC, PLD) during sample handling and extraction. | - Work quickly and keep samples on ice at all times to minimize enzymatic activity.- Consider heat-inactivating the sample prior to extraction, but be cautious as this may degrade other analytes.- Add a cocktail of protease and phospholipase inhibitors to the lysis buffer. Ensure the inhibitors are compatible with your downstream mass spectrometry analysis. |
| pH-induced hydrolysis. | Maintain a neutral pH during the extraction process. Avoid strongly acidic or basic conditions unless specifically required for the extraction of other lipids, and if so, perform these steps on ice to minimize degradation. | |
| High variability between replicate samples | Inconsistent sample handling and extraction timing. | Standardize all steps of the extraction protocol, including incubation times and temperatures. Prepare all samples in parallel to minimize time-dependent variations. |
| Emulsion formation during liquid-liquid extraction. | If using a biphasic method, gently swirl instead of vigorously shaking to prevent emulsion formation. Centrifugation can also help to break up emulsions. Supported liquid extraction (SLE) is an alternative that avoids this issue. | |
| Poor signal intensity in the mass spectrometer | Ion suppression due to co-eluting phospholipids. | Use a sample cleanup method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid cartridges. |
| Suboptimal storage of the standard solution. | Ensure the this compound standard is stored at -20°C in its original solvent and tightly sealed to prevent evaporation. |
Experimental Protocols
Methanol-Based Extraction of this compound from Plasma/Serum
This protocol is adapted from a simple and efficient method for lysophospholipid extraction.
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
For each sample, prepare a microcentrifuge tube.
-
-
Extraction:
-
Add 2 µL of plasma or serum to 1 mL of ice-cold methanol containing the this compound internal standard at the desired concentration.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on ice for 10 minutes to allow for protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.
-
Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a clean autosampler vial for LC-MS analysis.
-
Quantitative Data Summary
While specific quantitative recovery data for this compound is not extensively available in the literature, the following table summarizes a qualitative comparison of different extraction methods for lysophospholipids.
| Extraction Method | Efficiency for Lysophospholipids | Key Advantages | Key Disadvantages |
| Methanol (Monophasic) | High | Simple, rapid, good recovery of hydrophilic lipids, minimizes sample handling steps. | May not be suitable for all lipid classes. |
| Bligh and Dyer (Biphasic) | Low to Moderate | Broadly applicable for many lipid classes. | Poor recovery of hydrophilic lysophospholipids which may partition into the aqueous phase, more laborious. |
| Folch (Biphasic) | Low to Moderate | Similar to Bligh and Dyer, widely used. | Similar disadvantages to the Bligh and Dyer method for lysophospholipids. |
| Butanol (Biphasic) | Moderate | Can be effective for some lysophospholipids. | Butanol is difficult to evaporate, making the process time-consuming. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the metabolic pathway involving Lyso-PAF and a typical experimental workflow for its extraction and analysis.
Caption: Metabolic "remodeling" pathway showing the synthesis and degradation of Platelet-Activating Factor (PAF), with Lyso-PAF as a key intermediate.
Caption: A typical experimental workflow for the extraction and quantification of Lyso-PAF using a deuterated internal standard.
References
Mitigating Matrix Effects in Mass Spectrometry with Lyso-PAF C-16-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively utilize Lyso-PAF C-16-d4 as an internal standard to address matrix effects in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]
Q2: How does an internal standard like this compound help address matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects.[3] Because it is chemically identical to the analyte of interest (PAF C-16), it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q3: What is this compound?
A3: this compound is a deuterated form of Lyso-Platelet-Activating Factor C-16. It contains four deuterium atoms, which increases its mass by four atomic mass units compared to the endogenous molecule. This mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer while maintaining nearly identical chemical and physical properties.
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added to your samples as early as possible in the sample preparation workflow. This ensures that it experiences the same potential for loss during extraction, handling, and analysis as the target analyte, thus providing the most accurate correction.
Q5: Can I use this compound to quantify other analytes besides PAF C-16?
A5: It is not recommended. For the most accurate quantification, the internal standard should be a stable isotope-labeled version of the analyte of interest. While a structurally similar compound might provide some correction, it will not perfectly mimic the ionization behavior of the target analyte, potentially leading to inaccurate results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across samples | Inconsistent sample preparation or extraction. | Ensure consistent and precise execution of your sample preparation protocol for all samples. Review and optimize your extraction method for reproducibility. |
| Inconsistent injection volume. | Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged. | |
| Fluctuations in mass spectrometer source conditions (e.g., temperature, gas flow). | Allow the instrument to stabilize before starting the run and monitor system suitability throughout the analysis. | |
| Poor recovery of both PAF C-16 and this compound | Inefficient lipid extraction from the sample matrix. | Optimize your lipid extraction protocol. Consider using established methods like the Folch or Bligh-Dyer extraction. Ensure complete phase separation and careful collection of the organic layer. |
| Analyte and internal standard degradation. | Minimize sample processing time and keep samples on ice or at 4°C whenever possible. Use antioxidants like BHT in your extraction solvent to prevent oxidation. | |
| Analyte (PAF C-16) signal is suppressed, but this compound signal is stable | The internal standard may not be perfectly co-eluting with the analyte, leading to differential matrix effects. | Optimize your chromatographic method to ensure co-elution of the analyte and internal standard. Adjust the gradient, flow rate, or column chemistry. |
| The concentration of the internal standard is too high, causing competition for ionization. | Reduce the concentration of the this compound added to your samples. | |
| No or very low signal for this compound | Error in adding the internal standard to the samples. | Review your sample preparation workflow to ensure the internal standard is being added at the correct step and in the correct concentration. |
| Incorrect mass transition (MRM) settings for this compound. | Verify the precursor and product ion m/z values for this compound in your mass spectrometer method. |
Data Presentation: The Impact of this compound on Mitigating Matrix Effects
The following table summarizes hypothetical data illustrating the effectiveness of this compound in correcting for matrix effects in different biological samples.
| Sample Matrix | Analyte Peak Area (PAF C-16) | Internal Standard Peak Area (this compound) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | % Recovery (vs. Neat Solution) |
| Neat Solution (No Matrix) | 1,200,000 | 1,500,000 | 0.80 | 10.0 | 100% |
| Human Plasma (with IS) | 650,000 | 800,000 | 0.81 | 10.1 | 101% |
| Human Plasma (without IS) | 650,000 | N/A | N/A | 5.4 | 54% |
| Rat Brain Homogenate (with IS) | 480,000 | 600,000 | 0.80 | 10.0 | 100% |
| Rat Brain Homogenate (without IS) | 480,000 | N/A | N/A | 4.0 | 40% |
| Cell Culture Media (with IS) | 1,050,000 | 1,300,000 | 0.81 | 10.1 | 101% |
| Cell Culture Media (without IS) | 1,050,000 | N/A | N/A | 8.8 | 88% |
As the data demonstrates, in the presence of a biological matrix, the analyte signal is significantly suppressed. Without the internal standard, this suppression leads to a substantial underestimation of the analyte concentration. By using this compound, the variability introduced by the matrix is normalized, resulting in accurate quantification.
Experimental Protocols
Detailed Protocol for Quantification of PAF C-16 in Human Plasma using this compound
This protocol outlines a typical workflow for the extraction and analysis of PAF C-16 from human plasma.
1. Materials and Reagents:
-
Human plasma (collected with EDTA)
-
This compound internal standard solution (1 µg/mL in ethanol)
-
PAF C-16 analytical standard
-
LC-MS grade methanol, chloroform, and water
-
Butylated hydroxytoluene (BHT)
-
Formic acid
-
Glass vials and pipettes
2. Sample Preparation (Lipid Extraction):
-
Thaw frozen plasma samples on ice.
-
To a 2 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add 400 µL of cold methanol containing 0.01% BHT for protein precipitation.
-
Vortex thoroughly for 1 minute.
-
Add 800 µL of chloroform.
-
Vortex for 2 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer it to a new glass vial.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
PAF C-16: Precursor ion (m/z) 524.4 → Product ion (m/z) 184.1
-
This compound: Precursor ion (m/z) 528.4 → Product ion (m/z) 184.1
-
4. Data Analysis:
-
Integrate the peak areas for both PAF C-16 and this compound.
-
Calculate the peak area ratio (PAF C-16 / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of PAF C-16 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: The Remodeling Pathway of PAF C-16 Biosynthesis.
Caption: Experimental Workflow for PAF C-16 Quantification.
Caption: Troubleshooting Logic for Inconsistent Results.
References
How to assess the purity of Lyso-PAF C-16-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Lyso-PAF C16-d4.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-PAF C16-d4 and why is its purity important?
A1: Lyso-PAF C16-d4 is a deuterated form of Lyso-Platelet-Activating Factor C16, a biologically significant lysophospholipid. It contains four deuterium atoms on the hexadecyl chain.[1] Its primary use in research is as an internal standard for the accurate quantification of endogenous (non-deuterated) Lyso-PAF C16 in biological samples using mass spectrometry-based methods.[1] High purity is critical because impurities can interfere with the accurate measurement of the target analyte, leading to erroneous experimental results.
Q2: What are the common methods to assess the purity of Lyso-PAF C16-d4?
A2: The most common and effective methods for assessing the purity of Lyso-PAF C16-d4 are chromatographic techniques coupled with mass spectrometry.[2][3] These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method as it can separate Lyso-PAF C16-d4 from other lipid species and isomers, while the tandem mass spectrometry allows for specific detection and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used but typically requires chemical derivatization of the Lyso-PAF molecule to make it volatile for gas chromatography.[2]
Q3: What are the potential impurities I should be aware of when working with Lyso-PAF C16-d4?
A3: Potential impurities can arise from the synthesis process, degradation, or contamination. Key impurities to consider are:
-
Non-deuterated Lyso-PAF C16: The presence of the non-deuterated analog will compromise its use as an internal standard.
-
Partially deuterated forms (d1, d2, d3): The isotopic enrichment should be high, with the d4 species being predominant.
-
Other Lyso-PAF species: Homologs with different alkyl chain lengths (e.g., Lyso-PAF C18).
-
Lysophosphatidylcholines (Lyso-PCs): These are structurally similar and can be isobaric, potentially interfering with mass spectrometric analysis.
-
Residual solvents and synthesis reagents: Impurities from the manufacturing process should be minimal.
-
Oxidized lipid species: Lipids are susceptible to oxidation, which can alter their structure and function.
Troubleshooting Guide
Problem 1: My mass spectrometry results show multiple peaks close to the expected mass of Lyso-PAF C16-d4.
-
Possible Cause 1: Isotopic Variants: You may be observing the presence of partially deuterated (d1-d3) and non-deuterated (d0) forms of Lyso-PAF C16.
-
Solution: High-resolution mass spectrometry can help distinguish these species. The product specification sheet should provide the expected isotopic distribution. A purity of ≥99% for deuterated forms (d1-d4) is common for commercially available standards.
-
-
Possible Cause 2: Presence of Isobaric Lipids: Isobaric lipids, such as certain lysophosphatidylcholines (Lyso-PCs), can have the same nominal mass as Lyso-PAF C16-d4.
-
Solution: Optimize your liquid chromatography method to achieve baseline separation of Lyso-PAF C16-d4 from potentially interfering lipids. Tandem MS (MS/MS) with specific precursor-product ion transitions can differentiate between Lyso-PAF and Lyso-PC.
-
Problem 2: The purity of my Lyso-PAF C16-d4 appears to decrease over time.
-
Possible Cause: Improper Storage and Handling: Lyso-PAF C16-d4, like other lipids, can degrade if not stored correctly. It is often supplied in an ethanol solution and should be stored at low temperatures (e.g., -20°C).
-
Solution: Ensure the product is stored at the recommended temperature and protected from light and air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). Minimize freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Lyso-PAF C16-d4
| Property | Value | Reference |
| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine | |
| Molecular Formula | C₂₄H₄₈D₄NO₆P | |
| Molecular Weight | 485.7 g/mol | |
| Purity Specification | ≥99% deuterated forms (d1-d4) | |
| Formulation | A solution in ethanol |
Table 2: Typical Mass Spectrometry Parameters for Lyso-PAF Analysis
| Parameter | Description | Example Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) | Positive | |
| Precursor Ion (m/z) | [M+H]⁺ for Lyso-PAF C16-d4 | ~486.7 | Calculated |
| Product Ion (m/z) | Phosphocholine head group fragment | 184.1 |
Experimental Protocols
Protocol: Purity Assessment of Lyso-PAF C16-d4 by LC-MS/MS
-
Standard Preparation:
-
Prepare a stock solution of Lyso-PAF C16-d4 in an appropriate solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards at concentrations relevant to your analytical system's sensitivity (e.g., 1-1000 ng/mL).
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 50:50 v/v).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
MRM Transitions:
-
Primary (Quantitative): Monitor the transition from the precursor ion of Lyso-PAF C16-d4 ([M+H]⁺) to the characteristic phosphocholine fragment ion (m/z 184.1).
-
Secondary (Qualitative): Monitor for potential impurities, such as the non-deuterated Lyso-PAF C16, using its specific precursor-product ion transition.
-
-
Data Analysis: Integrate the peak area for the Lyso-PAF C16-d4 transition. Assess the presence and area of any impurity peaks. Purity can be estimated by the relative peak areas, assuming similar ionization efficiencies for closely related compounds.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a Quantitative Assay for Lyso-PAF C-16: A Comparison of Internal Standard Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standard strategies for the quantitative analysis of Lyso-Platelet Activating Factor C-16 (Lyso-PAF C-16) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of lipid species. Here, we compare the use of a stable isotope-labeled (deuterated) internal standard, Lyso-PAF C-16-d4, with the theoretical application of an odd-chain analogue, Lyso-PAF C17:0.
This guide will delve into the performance characteristics of this compound, supported by experimental data, and discuss the advantages and disadvantages of each internal standard approach. Detailed experimental protocols for a validated LC-MS/MS assay using this compound are also provided to facilitate implementation in your laboratory.
Performance Comparison: Deuterated vs. Odd-Chain Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte to correct for variability throughout the analytical workflow, including sample preparation, chromatography, and ionization.
This compound , a deuterated internal standard, is chemically identical to the endogenous analyte, with the only difference being the presence of four deuterium atoms on the hexadecyl chain. This near-identical structure ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.
Lyso-PAF C17:0 , an odd-chain internal standard, possesses a similar structure to Lyso-PAF C-16 but with a seventeen-carbon chain at the sn-1 position. While not endogenous in most biological systems, its chemical similarity allows it to be a suitable internal standard. However, potential differences in chromatographic retention and ionization efficiency compared to the C16 analogue need to be carefully evaluated during method validation.
Table 1: Quantitative Performance Comparison of Internal Standards for Lyso-PAF C-16 Analysis
| Performance Metric | This compound (Experimental Data from Li et al., 2025)[1] | Lyso-PAF C17:0 (Expected Performance) |
| Linearity (r²) | >0.998 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | 73-117% | 85-115% |
| Precision (% CV) | ≤ 28% | < 15% |
| Recovery | 80-110% | 80-120% |
| Matrix Effect | Compensated | Potential for differential matrix effects |
| Co-elution with Analyte | Yes | Close, but may have slight retention time shift |
Experimental Protocols
Validated LC-MS/MS Method for Lyso-PAF C-16 Quantification using this compound
This protocol is adapted from the validated HILIC-MS/MS method described by Li et al. (2025).[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 200 µL of methanol containing the internal standard, this compound (concentration to be optimized based on expected analyte levels).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 0% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-18 min: Return to 0% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-PAF C-16: Precursor ion m/z 482.4 -> Product ion m/z 184.1
-
This compound: Precursor ion m/z 486.4 -> Product ion m/z 184.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Experimental Workflows and Signaling Pathways
To visualize the relationships and processes involved in the validation of a quantitative assay and the biological context of Lyso-PAF, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of Lyso-PAF C-16 using this compound internal standard.
Caption: The "Remodeling Pathway" of PAF and Lyso-PAF metabolism.
References
A Researcher's Guide to Internal Standards in PAF Analysis: A Comparative Look at Lyso-PAF C16-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of Platelet-Activating Factor (PAF), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of Lyso-PAF C16-d4 with other common internal standards used in mass spectrometry-based PAF analysis, supported by experimental considerations and detailed protocols.
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Accurate quantification of PAF in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. Due to the inherent variability of analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is indispensable for correcting for analyte loss during sample preparation and for variations in instrument response.
Lyso-PAF C16-d4, a deuterated analog of the endogenous Lyso-PAF, is a commonly employed internal standard in PAF analysis. Its structural similarity to PAF makes it an excellent candidate to mimic the behavior of the analyte during extraction and analysis.
Comparing Internal Standards for PAF Quantification
The ideal internal standard should be chemically and physically similar to the analyte of interest, but isotopically distinct to allow for separate detection by mass spectrometry. The most common types of internal standards used for PAF analysis include deuterated standards, carbon-13 labeled standards, and odd-chain lipid standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Lyso-PAF C16-d4 (Deuterated) | Stable, non-radioactive isotopes of hydrogen (deuterium) are incorporated into the Lyso-PAF molecule. | - High chemical and physical similarity to endogenous Lyso-PAF and PAF. - Co-elutes closely with the analyte in liquid chromatography, providing good correction for matrix effects. - Commercially available. | - Potential for isotopic exchange (H/D exchange) under certain conditions. - Slight differences in retention time compared to the non-deuterated analog can sometimes occur. |
| ¹³C-Labeled PAF | Stable, non-radioactive isotopes of carbon (¹³C) are incorporated into the PAF molecule. | - Considered the "gold standard" as it is chemically identical to the analyte, ensuring the most accurate correction for all analytical variabilities.[1][2][3][4][5] - Minimal isotopic effect on retention time. | - Can be more expensive to synthesize and purchase. - Availability may be more limited compared to deuterated standards. |
| Odd-Chain Lyso-PAF (e.g., Lyso-PAF C17:0) | A lipid with an odd-numbered carbon chain that is not naturally abundant in most biological systems. | - Distinguishable from endogenous even-chain lipids by mass. - Can be a cost-effective alternative to isotopically labeled standards. | - Chemical and physical properties may differ slightly from the even-chain analyte, potentially leading to less accurate correction for extraction efficiency and matrix effects. |
Experimental Protocols
Accurate quantification of PAF requires meticulous sample preparation and analysis. The following is a representative protocol for the extraction and quantification of PAF from a biological matrix using Lyso-PAF C16-d4 as an internal standard.
Lipid Extraction (Bligh & Dyer Method)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).
-
Add a known amount of Lyso-PAF C16-d4 internal standard solution.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex.
-
Add 125 µL of water. Vortex.
-
Centrifuge at 10,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Chromatographic Column : A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phases :
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
-
Gradient Elution : A gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.
-
Mass Spectrometry :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode.
-
Scan Type : Multiple Reaction Monitoring (MRM) is used for targeted quantification of PAF and the internal standard. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Visualizing Key Pathways and Workflows
To better understand the context of PAF analysis, the following diagrams illustrate the PAF remodeling pathway, a key biosynthesis route, and a typical experimental workflow.
The diagram above illustrates the "remodeling pathway," a major route for the biosynthesis of PAF. It begins with the hydrolysis of membrane phospholipids by phospholipase A2 to form Lyso-PAF, which is then acetylated by LPCAT to produce the biologically active PAF.
This workflow diagram outlines the key steps involved in the quantification of PAF from a biological sample using an internal standard. Each step is critical for obtaining reliable and accurate results.
While often considered the inactive precursor to PAF, Lyso-PAF itself can elicit biological responses by interacting with specific G-protein coupled receptors, leading to the activation of downstream signaling cascades.
Conclusion
The selection of an appropriate internal standard is a critical decision in the quantitative analysis of PAF. Lyso-PAF C16-d4 offers a robust and reliable option due to its high structural similarity to the analyte, which allows for effective correction of analytical variability. While ¹³C-labeled PAF may be considered the "gold standard" for its identical chemical nature, the availability and cost-effectiveness of deuterated standards like Lyso-PAF C16-d4 make it a widely accepted and scientifically sound choice for accurate PAF quantification. The choice between these standards will ultimately depend on the specific requirements of the study, including the desired level of accuracy, budget, and availability of reagents.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Lyso-PAF C16-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Lyso-Platelet Activating Factor (Lyso-PAF), with a focus on the use of Lyso-PAF C16-d4 as an internal standard. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document presents supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection and implementation of the most suitable method for your specific needs.
Data Presentation: Quantitative Method Comparison
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Lyso-PAF depends on various factors, including the required sensitivity, sample matrix, and the desired throughput. While modern LC-MS/MS methods are generally preferred for their high sensitivity and specificity for lipid analysis, GC-MS remains a viable, albeit more complex, alternative. Below is a summary of performance characteristics based on available literature.
| Parameter | GC-MS Method | LC-MS/MS Method (Typical) | Fast Atom Bombardment-Mass Spectrometry (FAB-MS) |
| Principle | Separation of volatile derivatives by gas chromatography, followed by mass analysis. | Separation by liquid chromatography, followed by tandem mass spectrometry for high specificity. | Desorption ionization of non-volatile compounds, followed by mass analysis. |
| Derivatization | Required (e.g., conversion to 1-O-alkyl-2,3-isopropylidene glycerol). | Generally not required. | Not required. |
| Linear Range | 10 - 2000 ng[1] | Typically in the pg/mL to ng/mL range. | Not explicitly stated, but detection limit is higher. |
| Limit of Detection (LOD) | < 200 pg (on column)[1] | Can achieve sub-pg levels. | 5 ng (on probe tip)[1] |
| Throughput | Lower due to derivatization and longer run times. | Higher, amenable to automation. | Low. |
| Selectivity | Good, but can be affected by co-eluting compounds. | Excellent due to precursor and product ion monitoring. | Lower, susceptible to matrix effects. |
| Sample Volume | Typically requires larger sample volumes for extraction and derivatization. | Can be adapted for small sample volumes. | Requires concentrated samples. |
| Primary Advantage | High chromatographic resolution for volatile compounds. | High sensitivity, specificity, and applicability to a wide range of lipids without derivatization.[2][3] | Simplicity for direct analysis of non-volatile compounds. |
| Primary Disadvantage | Requires derivatization, which can be time-consuming and introduce variability. | Potential for matrix effects and ion suppression. | Lower sensitivity and not suitable for complex mixtures. |
Experimental Protocols
Sample Preparation and Extraction (General Protocol for LC-MS/MS)
This protocol describes a common method for the extraction of Lyso-PAF from biological matrices such as plasma or cell culture media.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Lyso-PAF C16-d4 internal standard solution (in methanol)
-
Methanol (CH3OH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a clean glass tube, add 100 µL of the biological sample.
-
Spike the sample with an appropriate amount of Lyso-PAF C16-d4 internal standard solution.
-
Add 1.5 mL of methanol and vortex for 30 seconds.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to induce phase separation.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of methanol/water 90:10, v/v) for LC-MS/MS analysis.
GC-MS Method with Derivatization
This protocol is based on a previously published method for the analysis of Lyso-PAF.
Materials:
-
Purified Lyso-PAF extract
-
Deuterated internal standard
-
Phospholipase C or hydrofluoric acid
-
Acetone
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
To the purified Lyso-PAF sample containing the deuterated internal standard, add phospholipase C or hydrofluoric acid to hydrolyze the phosphocholine moiety, yielding ether monoglycerides.
-
Perform a condensation reaction with acetone to form the 1-O-alkyl-2,3-isopropylidene glycerol derivative.
-
Analyze the derivatized sample by GC-MS, monitoring the M-15 fragments for both the unlabeled and deuterated derivatives in a selected ion recording (SIR) mode.
Mandatory Visualization
Caption: Experimental workflow for Lyso-PAF quantification.
Caption: Simplified Lyso-PAF metabolic pathway.
References
A Head-to-Head Comparison: The Accuracy and Precision of Lyso-PAF C-16-d4 as a Quantitative Standard
For researchers, scientists, and drug development professionals engaged in lipidomics and signal transduction research, the accurate quantification of bioactive lipids is paramount. Lyso-platelet-activating factor (Lyso-PAF) is a key lipid mediator and a precursor to the potent inflammatory molecule, platelet-activating factor (PAF). Its precise measurement is crucial for understanding a variety of physiological and pathological processes. This guide provides an objective comparison of Lyso-PAF C-16-d4, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for quantitative analysis.
The Gold Standard: Isotope Dilution Mass Spectrometry
The most reliable method for the quantification of endogenous molecules like Lyso-PAF is isotope dilution mass spectrometry (IDMS), typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of analysis. The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-analysis corrects for variability in sample extraction, recovery, and instrument response, leading to highly accurate and precise measurements.
This compound: A Deuterated Internal Standard
This compound is a synthetic version of Lyso-PAF where four hydrogen atoms on the C-16 alkyl chain have been replaced with deuterium atoms. This mass shift of +4 Da allows for its use as an internal standard in the quantification of endogenous Lyso-PAF C-16.
Performance Characteristics of Deuterated Standards
Deuterated standards are widely used due to their commercial availability and cost-effectiveness. They generally provide good accuracy and precision in quantitative assays. However, a potential drawback is the "isotope effect," where the difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention time and fragmentation patterns compared to the non-labeled analyte. This can, in some cases, affect the accuracy of quantification if not properly addressed during method validation.
The Alternative: Carbon-13 Labeled Standards
An alternative to deuterated standards are those labeled with carbon-13 (¹³C). In this case, one or more ¹²C atoms are replaced with the heavier ¹³C isotope.
Performance Advantages of ¹³C-Labeled Standards
Scientific literature suggests that ¹³C-labeled internal standards are often superior to their deuterated counterparts. The key advantages include:
-
Co-elution: ¹³C-labeled standards typically co-elute perfectly with the native analyte in liquid chromatography. This is because the substitution of ¹²C with ¹³C has a negligible effect on the physicochemical properties of the molecule, such as polarity and hydrophobicity. In contrast, deuterated standards can sometimes exhibit a slight shift in retention time.
-
Isotopic Stability: The carbon-deuterium bond can sometimes be more labile than the carbon-hydrogen bond, leading to the potential for back-exchange of deuterium for hydrogen. The carbon-carbon bond in ¹³C-labeled standards is highly stable, eliminating this risk.
-
Reduced Matrix Effects: Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same matrix effects (suppression or enhancement of ionization) in the mass spectrometer source, leading to more accurate correction and improved precision.
Quantitative Performance Comparison
Table 1: Performance Characteristics of Analytical Methods Using Deuterated Lyso-PAF Standards
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte(s) | Lyso-PAF | PAF and Lyso-PAF |
| Internal Standard | Deuterated Lyso-PAF | Lyso-PAF C16-d4 |
| Linearity Range | 10 - 2000 ng | Not explicitly stated, but typically in the pg to ng range. |
| Limit of Detection (LOD) | < 200 pg on-column | 1 pg on-column |
| Precision (%CV) | Not explicitly stated, but the assay is described as having "satisfactory reproducibility". | Not explicitly stated, but the use of a deuterated IS is noted to improve precision. |
| Accuracy | Described as "satisfactory". | Use of a deuterated IS is stated to improve accuracy. |
| Reference | [1] | [2] |
Table 2: General Comparison of Deuterated vs. ¹³C-Labeled Internal Standards in Lipidomics
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards |
| Co-elution with Analyte | Generally good, but slight retention time shifts can occur. | Excellent, typically co-elutes perfectly.[3] |
| Compensation for Matrix Effects | Good to excellent, but can be compromised by chromatographic shifts. | Excellent, due to perfect co-elution. |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions. | Highly stable, no risk of isotopic exchange.[3] |
| Accuracy & Precision | Good, widely accepted for bioanalysis. | Often superior, with lower coefficients of variation (CVs) reported in comparative studies.[4] |
| Cost & Availability | Generally more available and less expensive. | Typically less available and more expensive. |
Experimental Protocols
A detailed, validated experimental protocol is crucial for obtaining reliable quantitative data. Below is a representative protocol for the quantification of Lyso-PAF in a biological matrix using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation & Lipid Extraction)
-
To 100 µL of plasma or cell lysate, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A suitable gradient to separate Lyso-PAF from other lipids. For example:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
Lyso-PAF C-16: Monitor the transition of the precursor ion (e.g., m/z 496.4) to a characteristic product ion (e.g., m/z 184.1, the phosphocholine headgroup).
-
This compound: Monitor the transition of the deuterated precursor ion (e.g., m/z 500.4) to the same product ion (e.g., m/z 184.1).
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of Lyso-PAF in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for Lyso-PAF quantification.
Caption: PAF biosynthesis and signaling pathway.
Conclusion
This compound is a widely used and effective internal standard for the quantitative analysis of Lyso-PAF. It provides good accuracy and precision, correcting for analytical variability. However, for applications demanding the highest level of analytical rigor, ¹³C-labeled internal standards may offer superior performance due to their ideal co-elution with the native analyte and enhanced isotopic stability. The choice between a deuterated and a ¹³C-labeled standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, and budget considerations. Regardless of the choice of standard, a thoroughly validated experimental protocol is essential for generating reliable and reproducible quantitative data.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lipidomics: A Comparative Guide to Internal Standards for PAF Quantification
For researchers, scientists, and drug development professionals venturing into the precise measurement of Platelet-Activating Factor (PAF), the choice of an appropriate internal standard is paramount for accurate and reproducible results. While Lyso-PAF C16-d4 is a commonly employed internal standard, a landscape of viable alternatives exists, each with its own set of performance characteristics. This guide provides an objective comparison of internal standards for PAF quantification, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your research needs.
Platelet-Activating Factor is a potent, biologically active phospholipid that plays a crucial role in a myriad of physiological and pathophysiological processes. Its accurate quantification is often challenging due to its low endogenous concentrations and the presence of interfering isobaric molecules, such as lysophosphatidylcholines (lyso-PCs)[1]. The use of an internal standard is therefore indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based quantification to correct for sample preparation variability and matrix effects.
The Gold Standard and Its Contenders: A Performance Showdown
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest[2]. This ensures they co-elute and experience similar ionization suppression or enhancement, leading to highly accurate and precise quantification. Besides the commonly used deuterated Lyso-PAF C16-d4, other deuterated PAF analogs, carbon-13 labeled lipids, and odd-chain PAF analogs present as potential alternatives.
| Internal Standard Type | Analyte(s) Quantified | Matrix | Method | Key Performance Characteristics | Reference |
| Deuterated Lyso-PAF | Lyso-PAF (C16 and C18) | Human Neutrophils | GC/MS and FAB/MS | Linearity: 10-2000 ng, Limit of Detection (LOD): <200 pg (on-column for GC/MS), 5 ng (on-probe for FAB/MS) | [3] |
| Deuterated PAF ([d4] 16:0 PAF) | 16:0, 18:0, and 18:1 PAF | Human Neutrophils and Monocytes | LC-MS/MS (Negative Ion Mode) | Limit of Detection (LOD): 100 fmol | [4] |
| Odd-Chain Glycerophospholipids | General Phospholipids | Not Specified | LC/MS | Rationale: Do not occur naturally in most mammalian systems, reducing background interference. Multiple standards within a class are needed to cover the range of biological species. | [5] |
Deciphering the Data: Key Considerations for Standard Selection
-
Stable Isotope-Labeled (Deuterated and 13C-Labeled) Standards: These are the preferred choice for their ability to closely mimic the behavior of the endogenous analyte, thereby providing the most accurate correction for experimental variability. Deuterated standards, like Lyso-PAF C16-d4, are widely used. Carbon-13 labeled standards offer a similar level of accuracy. The choice between them may depend on commercial availability and cost.
-
Odd-Chain Analogs: Odd-chain lipids, which are not typically found in mammalian systems, serve as excellent internal standards as they do not contribute to the endogenous signal. Using an odd-chain PAF analog, such as C17-PAF, can be a cost-effective alternative to stable isotope-labeled standards. However, it is crucial to ensure that they exhibit similar extraction recovery and ionization efficiency to the analytes being measured.
In the Lab: A Detailed Protocol for PAF Quantification in Human Plasma
This protocol outlines a robust method for the extraction and quantification of PAF from human plasma using LC-MS/MS with an appropriate internal standard.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of the chosen internal standard (e.g., Lyso-PAF C16-d4, [d4] 16:0 PAF, or an odd-chain PAF analog) in methanol.
-
Protein Precipitation and Extraction: Add 400 µL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the pellet, add 500 µL of a methyl-tert-butyl ether (MTBE):methanol (10:3, v/v) mixture. Vortex and sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Combine the supernatant with the supernatant from the first extraction step.
-
Dry the combined extracts under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating PAF from isobaric interferences.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A typical gradient would start at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for PAF analysis. However, negative ion mode can also be employed to reduce interference from lyso-PCs.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each PAF species and the internal standard. For example:
-
C16:0 PAF: m/z 524.4 → 184.1
-
C18:0 PAF: m/z 552.4 → 184.1
-
Lyso-PAF C16-d4 (IS): m/z 488.4 → 184.1
-
-
Optimize collision energies and other MS parameters for each transition to achieve maximum sensitivity.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas of the MRM transitions for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of PAF standards spiked into a similar matrix (e.g., stripped plasma).
-
Determine the concentration of PAF in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Science: Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the PAF signaling pathway and the experimental workflow for its quantification.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
A Comparative Guide to Lyso-PAF C16-d4 Measurement Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of Lyso-PAF C16-d4, a deuterated internal standard crucial for the accurate measurement of Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine) in various biological matrices. While a formal inter-laboratory comparison study for Lyso-PAF C16-d4 is not publicly available, this document synthesizes data from single-laboratory validations of common analytical techniques, providing a baseline for performance comparison. The methodologies discussed include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methodologies
The selection of an analytical method for Lyso-PAF C16-d4 quantification depends on various factors, including required sensitivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics reported for different methods.
Table 1: Performance Characteristics of a GC-MS Method for Lyso-PAF Analysis
| Parameter | Reported Performance |
| Linearity Range | 10 - 2000 ng |
| Limit of Detection (LOD) | < 200 pg on column |
Data synthesized from a study on the quantitative analysis of lyso-platelet activating factor by gas-liquid chromatography-mass spectrometry.[1]
Table 2: Performance Characteristics of an LC-MS/MS Method for PAF Analysis
| Parameter | Reported Performance |
| Specificity | Can distinguish PAF from isobaric lysophosphatidylcholine (lyso-PC) |
| Key Fragment Ions | PAF: m/z 184; Lyso-PC: m/z 184 and m/z 104 |
This novel method accurately determined major PAF levels in human plasma, demonstrating the high specificity of LC-MS/MS.[2]
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and accurate measurements. The following sections outline typical procedures for Lyso-PAF analysis.
Sample Preparation from Human Neutrophils (for GC-MS Analysis)
-
Internal Standard Addition: Deuterated internal standards are added to the neutrophil sample.
-
Purification: Lyso-PAF is purified using silicic acid chromatography followed by thin-layer chromatography (TLC).
-
Hydrolysis: The phosphocholine moiety is hydrolyzed using phospholipase C or hydrofluoric acid to yield ether monoglycerides.
-
Derivatization: The monoglycerides are condensed with acetone to form 1-O-alkyl-2,3-isopropylidene glycerol, which is then analyzed by GC-MS.[1]
Sample Preparation from Human Plasma (for LC-MS/MS Analysis)
A common challenge in measuring Platelet-Activating Factor (PAF) in biological samples is the presence of isobaric lysophosphatidylcholine (lyso-PC), which can interfere with accurate quantification.[2] A method to address this involves monitoring specific fragment ions.
-
Extraction: Lipids, including PAF and Lyso-PAF, are extracted from the plasma sample.
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography.
-
Mass Spectrometric Detection: The separated compounds are analyzed by tandem mass spectrometry. The fragment ion at m/z 184 is used to identify and quantify PAF. To confirm that the signal is not from co-eluting lyso-PC, the presence of the fragment ion at m/z 104 (characteristic of lyso-PC but not PAF) is monitored.[2]
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the biological context of Lyso-PAF is essential for a comprehensive understanding.
Caption: Generalized workflow for Lyso-PAF C16-d4 measurement.
Caption: Simplified overview of the PAF signaling pathway.
References
Comparative Analysis of Lyso-PAF C-16-d4 and its Alternatives for Mass Spectrometry-Based Quantification
For researchers and scientists engaged in lipidomics and drug development, the accurate quantification of bioactive lipids like Lyso-Platelet-Activating Factor (Lyso-PAF) C-16 is crucial. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision. This guide provides a comparative overview of Lyso-PAF C-16-d4, a widely used internal standard, and its available alternatives.
Product Comparison
This section provides a side-by-side comparison of the key specifications for this compound from Cayman Chemical and a notable alternative, C16 Lyso PAF-d5 from Avanti Polar Lipids. While batch-specific certificates of analysis with detailed quantitative data are not publicly available, the following table summarizes the manufacturer-provided specifications.
| Feature | This compound (Cayman Chemical) | C16 Lyso PAF-d5 (Avanti Polar Lipids) |
| Product Number | 360906 | 878143P |
| Purity | ≥99% deuterated forms (d1-d4)[1][2] | >99% (TLC)[3] |
| Deuterium Labeling | 4 deuterium atoms | 5 deuterium atoms |
| Formulation | A solution in ethanol[1][2] | Powder |
| Molecular Formula | C24H48D4NO6P | C24H47D5NO6P |
| Molecular Weight | 485.7 | 486.68 |
| Storage | -20°C | -20°C |
| Intended Use | Internal standard for the quantification of Lyso-PAF C-16 by GC- or LC-MS | Metabolomics and lipidomics |
Experimental Protocol: Quantification of Lyso-PAF C-16 using Stable Isotope Dilution Mass Spectrometry
This protocol outlines a general procedure for the quantification of Lyso-PAF C-16 in biological samples using a stable isotope-labeled internal standard like this compound. This method is adapted from established principles of stable isotope dilution mass spectrometry for lipid analysis.
1. Sample Preparation:
- To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard. The amount of internal standard should be optimized based on the expected concentration of the endogenous analyte.
- Perform a lipid extraction using a suitable method, such as the Bligh and Dyer or Folch extraction.
2. Chromatographic Separation:
- Resuspend the dried lipid extract in an appropriate solvent.
- Inject the sample into a liquid chromatography (LC) system.
- Separate the lipids using a suitable column (e.g., a C18 reversed-phase column) with a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.
3. Mass Spectrometric Detection:
- The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer.
- The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to monitor specific precursor-to-product ion transitions for both the endogenous Lyso-PAF C-16 and the this compound internal standard.
4. Data Analysis:
- Quantify the endogenous Lyso-PAF C-16 by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
- Create a calibration curve using known concentrations of unlabeled Lyso-PAF C-16 spiked with a fixed amount of the internal standard to determine the absolute concentration of the analyte in the sample.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of Lyso-PAF, the following diagrams are provided.
Caption: Workflow for Lyso-PAF C-16 quantification using stable isotope dilution LC-MS.
Caption: Simplified signaling context of Lyso-PAF C-16.
References
Performance of Lyso-PAF C-16-d4 as an Internal Standard in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lyso-PAF C-16-d4's performance as an internal standard in various biological matrices against other common alternatives. The information presented is based on established principles of bioanalysis and publicly available data on deuterated lipid standards.
Introduction to Internal Standards in Lipidomics
Accurate quantification of lipid species like Lyso-PAF in complex biological matrices such as plasma, serum, and tissue homogenates is a significant challenge. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for correcting analytical variability.[1][2][3] An ideal internal standard co-elutes with the analyte, experiences identical matrix effects, and has similar extraction recovery, thereby enabling precise and accurate quantification.[3]
Comparison of Internal Standard Performance
While specific comparative validation data for this compound against other internal standards across multiple matrices is not extensively published in a single source, we can infer its performance based on the well-documented advantages of deuterated standards over other alternatives like odd-chain lipids. Deuterated standards are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[4] Odd-chain lipids, while not naturally abundant in most mammalian systems, may exhibit different ionization efficiencies and chromatographic behavior compared to their even-chained endogenous counterparts.
The following tables summarize the expected performance of this compound in comparison to an odd-chain lysophospholipid internal standard. The data presented is representative of typical performance characteristics observed for deuterated lipid standards in LC-MS/MS-based lipidomics.
Table 1: Performance in Human Plasma
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Lyso-PL (e.g., Lyso-PC 17:0) | Key Advantages of this compound |
| Recovery | 85 - 110% | 75 - 105% | More consistent and closer to 100% due to identical chemical properties to the analyte. |
| Linearity (R²) | > 0.99 | > 0.99 | Both can achieve good linearity, but deuterated standards often provide a more robust correlation. |
| Matrix Effect | Compensated (Normalized MF close to 1) | Partial Compensation (Normalized MF may deviate from 1) | Co-elution ensures that ion suppression or enhancement is mirrored between the analyte and IS. |
| Precision (CV) | < 15% | < 20% | Lower variability due to better correction of matrix and extraction inconsistencies. |
| Stability | High (Stable for ≥ 4 years at -20°C) | High (Dependent on specific lipid) | Stable isotope labeling does not significantly impact chemical stability. |
Table 2: Performance in Human Serum
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Lyso-PL (e.g., Lyso-PC 17:0) | Key Advantages of this compound |
| Recovery | 80 - 105% | 70 - 100% | Superior tracking of the analyte during extraction from a complex matrix. |
| Linearity (R²) | > 0.99 | > 0.99 | Excellent linearity is expected. |
| Matrix Effect | Compensated | Partial Compensation | More effective normalization of matrix-induced signal fluctuations. |
| Precision (CV) | < 15% | < 20% | Improved reproducibility of measurements. |
| Stability | High (Stable at -20°C and -80°C) | High (Dependent on specific lipid) | Expected to be stable under typical bioanalytical storage conditions. |
Table 3: Performance in Tissue Homogenates (e.g., Liver)
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Lyso-PL (e.g., Lyso-PC 17:0) | Key Advantages of this compound |
| Recovery | 75 - 100% | 65 - 95% | More challenging matrix, but deuterated standard provides better recovery tracking. |
| Linearity (R²) | > 0.99 | > 0.98 | Maintains good linearity even in complex tissue extracts. |
| Matrix Effect | Compensated | Partial Compensation | Crucial for mitigating the significant matrix effects often observed in tissue samples. |
| Precision (CV) | < 20% | < 25% | Tighter precision in a more variable matrix. |
| Stability | High (Requires rapid homogenization and storage at ≤ -80°C) | High (Similar stability considerations) | Stability is highly dependent on the initial sample handling and storage. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound as an internal standard.
Lipid Extraction from Plasma/Serum
This protocol is a standard method for the extraction of lipids from plasma or serum for LC-MS/MS analysis.
-
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a clean glass tube, add 50 µL of the plasma/serum sample.
-
Add 200 µL of methanol containing the this compound internal standard at a known concentration.
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute and then incubate on a shaker at 4°C for 15 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer, which contains the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.
-
Lipid Extraction from Tissue Homogenates
This protocol describes a common procedure for extracting lipids from tissue samples.
-
Materials:
-
Tissue sample (e.g., liver)
-
This compound internal standard solution (in methanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Bead homogenizer or similar tissue disruptor
-
-
Procedure:
-
Weigh a small piece of frozen tissue (e.g., 20-30 mg).
-
Place the tissue in a homogenization tube with ceramic beads.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead homogenizer until a uniform suspension is achieved.
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a new glass tube.
-
Add 400 µL of ice-cold methanol containing the this compound internal standard.
-
Vortex for 30 seconds.
-
Add 800 µL of chloroform.
-
Vortex for 1 minute and then incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the tissue debris.
-
Collect the supernatant (single phase) and transfer to a new tube.
-
Add 400 µL of water and 400 µL of chloroform to induce phase separation.
-
Vortex and centrifuge as in step 10.
-
Collect the lower organic phase.
-
Dry, reconstitute, and analyze as described for plasma/serum extracts.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Lyso-PAF.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate Lyso-PAF from other lysophospholipids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lyso-PAF C16:0: Precursor ion (m/z) -> Product ion (m/z 184.1)
-
This compound: Precursor ion (m/z of deuterated molecule) -> Product ion (m/z 184.1)
-
-
Collision Energy: Optimized for the specific instrument and analyte.
-
Visualizations
Signaling Pathway of Lyso-PAF
Caption: Intracellular signaling cascade initiated by Lyso-PAF.
Experimental Workflow for Lyso-PAF Quantification
Caption: A typical experimental workflow for quantifying Lyso-PAF.
References
A Head-to-Head Battle: GC-MS vs. LC-MS for Precise Lyso-PAF Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate quantification of lysophosphatidylcholine (Lyso-PAF) is paramount. This bioactive lipid mediator plays a crucial role in a multitude of physiological and pathological processes. The two leading analytical techniques for this task, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and limitations. This guide provides an in-depth comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Executive Summary
Both GC-MS and LC-MS are powerful tools for the analysis of Lyso-PAF, but they differ fundamentally in their sample requirements, workflow, and performance characteristics. GC-MS typically necessitates a derivatization step to render the non-volatile Lyso-PAF amenable to gas-phase analysis. While this adds to the sample preparation time, it can result in high sensitivity and excellent chromatographic resolution. Conversely, LC-MS allows for the direct analysis of Lyso-PAF in its native form, simplifying sample preparation and offering high-throughput capabilities. The choice between the two often hinges on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for GC-MS and LC-MS in the analysis of Lyso-PAF, based on published experimental data.
| Performance Metric | GC-MS | LC-MS | Source |
| Limit of Detection (LOD) | As low as 1 pg injected on-column (as a derivative) | 0.3 ng (by selective-ion monitoring); 3 ng (by multiple reaction monitoring) | [1] |
| Derivatization Requirement | Mandatory | Not required | [2][3] |
| Sample Throughput | Lower, due to derivatization and longer run times | Higher, due to simpler sample preparation and faster chromatography | General knowledge |
| Selectivity | High, especially with selected ion monitoring (SIM) | High, particularly with tandem MS (MS/MS) | [4] |
| Reproducibility | Good, but can be affected by derivatization efficiency | Generally high | [5] |
Signaling Pathway of Lyso-PAF
Lyso-PAF is a key player in intracellular signaling cascades. It is produced from Platelet-Activating Factor (PAF) by the action of the enzyme PAF acetylhydrolase (PAF-AH). While once considered an inactive metabolite, Lyso-PAF is now recognized for its role in various cellular processes. The diagram below illustrates a simplified signaling pathway involving Lyso-PAF.
Caption: Simplified signaling pathway of Lyso-PAF formation and action.
Experimental Protocols
GC-MS Analysis of Lyso-PAF
The analysis of Lyso-PAF by GC-MS requires a multi-step process involving extraction, purification, hydrolysis, and derivatization to convert the non-volatile lipid into a thermally stable and volatile compound.
1. Lipid Extraction:
-
Samples (e.g., plasma, cell pellets) are subjected to a biphasic lipid extraction, commonly using the Bligh and Dyer method with a chloroform:methanol:water solvent system.
2. Purification:
-
The lipid extract is purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the lysophospholipid fraction.
3. Hydrolysis of the Phosphocholine Headgroup:
-
The polar phosphocholine headgroup is cleaved, typically using phospholipase C or hydrofluoric acid, to yield a diglyceride-like molecule.
4. Derivatization:
-
The resulting molecule is derivatized to increase its volatility. Common derivatization strategies include:
-
Pentafluorobenzoyl (PFB) derivatization: The hydroxyl group is converted to a PFB ester.
-
Trimethylsilyl (TMS) derivatization: Active hydrogens on hydroxyl groups are replaced with TMS groups.
-
5. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping to 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide high sensitivity for electrophilic derivatives like PFB esters.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized Lyso-PAF.
-
Caption: Experimental workflow for GC-MS analysis of Lyso-PAF.
LC-MS Analysis of Lyso-PAF
LC-MS offers a more direct approach for Lyso-PAF analysis, as it does not require derivatization.
1. Lipid Extraction:
-
Similar to the GC-MS protocol, lipids are extracted from the biological matrix using methods like the Bligh and Dyer or Folch extraction.
2. LC-MS/MS Analysis:
-
The lipid extract is directly injected into the LC-MS/MS system.
-
Liquid Chromatograph (LC) Conditions:
-
Column: Reversed-phase (e.g., C18) or HILIC columns are commonly used for separating lipids.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) is employed to elute the lipids.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is the most common technique for ionizing phospholipids.
-
Acquisition Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. This involves selecting the precursor ion of Lyso-PAF in the first mass analyzer, fragmenting it in a collision cell, and detecting a specific product ion in the second mass analyzer. This provides very high selectivity and sensitivity. A common fragmentation for Lyso-PAF is the neutral loss of the phosphocholine headgroup.
-
Caption: Experimental workflow for LC-MS/MS analysis of Lyso-PAF.
Method Comparison: A Deeper Dive
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Requires volatile analytes; hence, derivatization of Lyso-PAF is essential. | Suitable for non-volatile and thermally labile compounds like Lyso-PAF without derivatization. |
| Sample Preparation | More complex and time-consuming due to the mandatory hydrolysis and derivatization steps. | Simpler and faster sample preparation, primarily involving lipid extraction. |
| Chromatographic Separation | Offers high-resolution separation of derivatized lipids. | Provides excellent separation of native lipids, with options for reversed-phase or HILIC to target different properties. |
| Ionization | Typically uses Electron Ionization (EI) or Chemical Ionization (CI). EI can lead to extensive fragmentation, which can be useful for structural elucidation but may reduce the abundance of the molecular ion. | Employs soft ionization techniques like Electrospray Ionization (ESI), which typically produces intact molecular ions, ideal for quantification. |
| Selectivity & Sensitivity | High sensitivity can be achieved, especially with NCI for certain derivatives. SIM mode enhances selectivity. | Tandem MS (MS/MS) with MRM offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Throughput | Lower throughput due to the multi-step sample preparation. | Higher throughput, making it well-suited for large-scale lipidomics studies. |
| Cost & Complexity | Instrumentation is generally less expensive and easier to operate and maintain. | LC-MS systems, particularly high-resolution and tandem instruments, are more expensive and require greater expertise. |
Conclusion: Making the Right Choice
The decision between GC-MS and LC-MS for Lyso-PAF analysis is not a one-size-fits-all scenario.
Choose GC-MS when:
-
High sensitivity is the absolute priority , and the additional sample preparation time is acceptable.
-
The laboratory has established expertise in derivatization techniques for lipids.
-
Budgetary constraints favor a lower-cost instrumentation platform.
Choose LC-MS when:
-
High throughput and a streamlined workflow are crucial for analyzing a large number of samples.
-
The analysis of the intact, underivatized Lyso-PAF molecule is preferred.
-
The sample matrix is complex, and the high selectivity of MS/MS is required to minimize interferences.
-
The research involves profiling a broader range of lipid species in addition to Lyso-PAF.
Ultimately, both GC-MS and LC-MS are capable of providing accurate and reliable quantification of Lyso-PAF. By carefully considering the specific analytical needs and available resources, researchers can select the optimal method to advance their understanding of the role of this important lipid mediator in health and disease.
References
- 1. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lyso-PAF C-16-d4: A Guide for Laboratory Professionals
For immediate reference, Lyso-PAF C-16-d4 should be disposed of as chemical waste through an approved waste disposal company. Although some safety data sheets for similar, non-deuterated compounds may not classify them as hazardous, it is best practice to handle all research chemicals with caution and follow established laboratory safety protocols for chemical waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated internal standard used in the quantification of Lyso-PAF C-16. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Safety and Handling Preamble
Before handling this compound, it is imperative to review the complete Safety Data Sheet (SDS) provided by the manufacturer.[1] This material should be considered hazardous until all toxicological properties have been thoroughly investigated.[2][3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5] Avoid inhalation, ingestion, or contact with skin and eyes. In case of exposure, consult the SDS for first-aid measures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its non-deuterated analogue, Lyso-PAF C-16. This information is critical for safe handling, storage, and disposal.
| Property | This compound | Lyso-PAF C-16 | Data Source(s) |
| Molecular Formula | C₂₄H₄₈D₄NO₆P | C₂₄H₅₂NO₆P | |
| Formula Weight | 485.7 g/mol | 481.7 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₄) | ≥98% | |
| Supplied As | A solution in ethanol | Lyophilized powder | |
| Storage Temperature | -20°C | -20°C | |
| Stability | Not specified | ≥4 years | |
| Solubility (in Ethanol) | Soluble | ~10 mg/mL | |
| Solubility (in Water) | Not specified | ~20 mg/mL |
Disposal Protocol: Step-by-Step
The recommended procedure for the disposal of this compound, whether in its original solution or as waste from experimental procedures, is to treat it as chemical waste.
Step 1: Waste Collection
-
Designate a specific, clearly labeled, and sealable waste container for this compound and any materials contaminated with it (e.g., pipette tips, vials, gloves).
-
The container must be compatible with the solvent in which the this compound is dissolved (typically ethanol).
Step 2: Segregation of Waste
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
If experimental protocols involve other hazardous materials, the resulting waste mixture must be handled according to the most hazardous component.
Step 3: Documentation
-
Maintain a log of the contents of the waste container, including the chemical name (this compound) and estimated quantity.
Step 4: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames, as the ethanolic solution is flammable.
-
Follow all institutional guidelines for the storage of chemical waste.
Step 5: Final Disposal
-
Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal company.
-
Ensure that all required paperwork is completed for the waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide a clear and actionable framework for the proper disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet. By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues.
References
Personal protective equipment for handling Lyso-PAF C-16-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lyso-PAF C-16-d4. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
While the non-deuterated form, Lyso-PAF C-16, is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle all chemicals with a standard level of care in a laboratory environment.[1] The product information for Lyso-PAF C-16 advises that the material should be considered hazardous until further information becomes available.[2] Therefore, exposure should be minimized by wearing appropriate personal protective equipment and following good laboratory practices.
Personal Protective Equipment (PPE) Recommendations
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in common laboratory scenarios.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Lyophilized Powder | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | Recommended to be performed in a chemical fume hood or ventilated enclosure. If not possible, an N95 respirator is advised. |
| Preparing Stock Solutions | Chemical splash goggles | Nitrile or latex gloves | Lab coat | Perform in a chemical fume hood. |
| Handling Solutions | Safety glasses with side shields | Nitrile or latex gloves | Lab coat | Not generally required if handled in a well-ventilated area. |
II. Operational Plan: Step-by-Step Handling Procedures
This compound is typically supplied as a lyophilized powder or in a solution, often in ethanol.[3][4] The handling procedures will vary depending on the form of the compound.
A. Handling the Lyophilized Powder
Lyso-PAF C-16 is hygroscopic and should be handled with care to prevent moisture absorption.[5]
-
Preparation: Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Weighing: If possible, weigh the powder in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Storage: Store the lyophilized powder at -20°C.
B. Preparing and Handling Solutions
-
Solvent Selection: Lyso-PAF C-16 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For biological experiments, it can be reconstituted in water or aqueous buffers.
-
Dissolving: To prepare a stock solution, add the desired solvent to the vial containing the lyophilized powder. Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent degradation.
-
Storage of Solutions: Store organic solutions in glass containers with Teflon-lined caps at -20°C. Aqueous solutions are not recommended for storage for more than one day.
III. Disposal Plan: Waste Management Protocol
As Lyso-PAF C-16 is not classified as hazardous, the disposal of small quantities typically follows procedures for non-hazardous chemical waste. However, institutional and local regulations for chemical waste disposal must always be followed.
A. Disposal of Unused this compound
-
Solid Waste: Uncontaminated solid this compound should be disposed of as non-hazardous solid chemical waste.
-
Solutions:
-
Organic Solutions: Collect in a designated, properly labeled waste container for non-halogenated organic solvents.
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on local regulations. It is essential to confirm this with your institution's Environmental Health and Safety (EHS) department.
-
B. Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.
-
Consumables: Gloves, pipette tips, and other disposable labware that have come into contact with the compound should be disposed of in the appropriate laboratory waste stream for non-hazardous chemical waste.
-
Empty Containers: Rinse empty vials with a suitable solvent (e.g., ethanol). The rinsate should be collected and disposed of as chemical waste. Once rinsed, the container can often be disposed of as regular lab glass waste.
IV. Experimental Workflow Visualization
The following diagram illustrates the general workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
